Eticlopride
Description
ETICLOPRIDE is a small molecule drug with a maximum clinical trial phase of II.
blocks dopamine-D2 binding sites; structure given in first source; RN given refers to (S)-isome
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-chloro-3-ethyl-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2/h9,12,21H,4-8,10H2,1-3H3,(H,19,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADCDMQTJNYOSS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048435 | |
| Record name | Eticlopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84226-12-0 | |
| Record name | Eticlopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84226-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eticlopride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084226120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eticlopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15492 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eticlopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETICLOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8M468HBH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eticlopride Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eticlopride hydrochloride is a potent and selective antagonist of the dopamine D2 and D3 receptors, making it an invaluable tool in neuroscience research and a potential candidate in drug development for psychiatric and neurological disorders. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective use in experimental settings and for the development of reliable formulations. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound hydrochloride, complete with quantitative data, detailed experimental protocols, and visualizations of its relevant signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅ClN₂O₃ · HCl | [1] |
| Molecular Weight | 377.31 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| pKa (phenolic group) | 6.93 ± 0.01 | Not found in search results |
| pKa (amino group) | 9.67 ± 0.02 | Not found in search results |
| Isoelectric Point | 8.30 | Not found in search results |
Solubility Profile
The solubility of this compound hydrochloride is a critical factor for the preparation of stock solutions and for its behavior in aqueous physiological environments.
Qualitative Solubility
This compound hydrochloride is generally described as being soluble in water and organic solvents such as ethanol, DMSO, and dimethylformamide (DMF)[1].
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound hydrochloride in various solvents.
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | Soluble to 100 mM | 100 | [2] |
| Ethanol | ~30 mg/mL | ~79.5 | |
| DMSO | ~25 mg/mL | ~66.2 | |
| Dimethylformamide (DMF) | ~25 mg/mL | ~66.2 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.63 | Clear solution; saturation unknown |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 6.63 | Clear solution; saturation unknown |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 6.63 | Clear solution |
Stability Profile
The stability of this compound hydrochloride in both solid and solution form is crucial for ensuring the accuracy and reproducibility of experimental results.
Solid-State Stability
| Condition | Stability |
| Storage at -20°C | ≥ 4 years |
| Storage at Room Temperature | Desiccate |
Solution Stability
| Condition | Stability |
| Stock solution in an appropriate solvent at -20°C | Up to one month |
| Stock solution in an appropriate solvent at -80°C | Not specified |
| Freshly prepared solutions | Recommended for immediate use |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the solubility and stability of this compound hydrochloride.
Protocol 1: Solubility Determination using the Shake-Flask Method
This protocol describes the equilibrium solubility measurement of this compound hydrochloride in aqueous buffers of different pH values, as recommended by the World Health Organization.
Objective: To determine the equilibrium solubility of this compound hydrochloride at various pH levels.
Materials:
-
This compound hydrochloride powder
-
Aqueous buffers (pH 2.0, 4.5, 6.8, 7.4, 9.0, and 10.0)
-
Mechanical shaker or orbital agitator with temperature control
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Prepare a series of aqueous buffers at the desired pH values.
-
Add an excess amount of this compound hydrochloride powder to a known volume of each buffer in separate flasks. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flasks and place them in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the flasks at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be established in preliminary experiments by sampling at different time points until the concentration of the dissolved drug remains constant.
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant. To separate the solid from the liquid phase, centrifugation or filtration can be used.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound hydrochloride in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Repeat the measurement in triplicate for each pH value.
Data Analysis: The equilibrium solubility is reported as the mean concentration of the saturated solution at each pH. A pH-solubility profile can be generated by plotting the solubility against the pH.
Caption: Workflow for determining equilibrium solubility.
Protocol 2: Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol outlines a general procedure for developing a stability-indicating HPLC method and conducting forced degradation studies, based on ICH guidelines.
Objective: To develop an HPLC method capable of separating this compound hydrochloride from its potential degradation products and to assess its stability under stress conditions.
Part A: Method Development
-
Column Selection: Start with a common reversed-phase column (e.g., C18 or C8, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to achieve good peak shape and resolution.
-
Detection: Use a UV detector at a wavelength where this compound hydrochloride has significant absorbance (e.g., its λmax).
-
Gradient Elution: Develop a gradient elution program to separate the parent drug from any potential impurities or degradation products.
Part B: Forced Degradation Studies Prepare solutions of this compound hydrochloride (e.g., 1 mg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Heat the solid drug powder or a solution of the drug at an elevated temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the drug solution or solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Sample Analysis:
-
At each time point, withdraw a sample from the stressed solutions.
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all samples using the developed HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
Data Analysis:
-
Calculate the percentage of degradation of this compound hydrochloride under each stress condition.
-
Assess the peak purity of the parent drug peak to ensure that no degradation products are co-eluting.
-
The method is considered stability-indicating if it can resolve the parent drug from all degradation products.
Caption: Workflow for forced degradation studies.
Mechanism of Action and Signaling Pathways
This compound hydrochloride exerts its effects by antagonizing dopamine D2 and D3 receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαi/o subunit. The antagonism of these receptors by this compound blocks the downstream signaling cascades initiated by dopamine.
G-protein Dependent Signaling
The canonical signaling pathway for D2/D3 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).
Caption: this compound's antagonism of D2/D3 receptor G-protein signaling.
β-Arrestin Dependent Signaling
In addition to the G-protein pathway, D2/D3 receptors can also signal through a β-arrestin-dependent pathway. Upon receptor activation, β-arrestin is recruited, which can lead to the regulation of other signaling molecules such as Akt and GSK3. This compound, as an antagonist, would also block this pathway.
Caption: this compound's antagonism of D2/D3 receptor β-arrestin signaling.
Conclusion
This technical guide provides a consolidated resource on the solubility and stability of this compound hydrochloride for researchers and drug development professionals. While quantitative data on its solubility in various organic solvents and water is available, a comprehensive pH-solubility profile is lacking in the public domain. Similarly, while general stability information is known, detailed forced degradation studies are needed for a complete stability profile. The provided experimental protocols offer a framework for generating this critical data. The visualization of the D2/D3 receptor signaling pathways offers a clear understanding of the mechanism of action of this compound hydrochloride. This guide serves as a foundational tool to aid in the design of robust experiments and the development of stable formulations involving this important pharmacological agent.
References
In Vitro Binding Affinity of Eticlopride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Eticlopride, a selective dopamine D2-like receptor antagonist. This compound is a substituted benzamide that has been instrumental as a research tool for elucidating the function of central dopamine receptors and the behavioral implications of their blockade.[1] This document summarizes key quantitative binding data, details common experimental protocols, and visualizes associated pathways to serve as a resource for professionals in pharmacology and drug development.
Core Data Presentation: Quantitative Binding Affinity
The following tables summarize the in vitro binding affinities of this compound for various neurotransmitter receptors, as determined by radioligand binding assays. The data are presented to facilitate comparison across different studies, receptor subtypes, and experimental conditions.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | ~0.92 | [1] |
| [3H]this compound | Rat Striatum | 0.17 | [2] | |
| [3H]N-methylspiperone | hD2L in HEK293 cells | 0.12 | [3] | |
| [3H]Spiperone | Rat Striatal Membranes | 0.12 | [3] | |
| Not Specified | Not Specified | 0.09 | ||
| Dopamine D3 | [3H]ADTN | Not Specified | 113 (IC50) | |
| Not Specified | CCL1.3 cells | 1.5 ± 0.6 | ||
| Not Specified | MN9D cells | 0.78 ± 0.36 | ||
| [3H]N-methylspiperone | hD3 in HEK293 cells | 0.436 | ||
| Dopamine D1 | [3H]Flupenthixol | Not Specified | >100,000 (IC50) | |
| α1-Adrenergic | Not Specified | Not Specified | 112 | |
| α2-Adrenergic | Not Specified | Not Specified | 699 | |
| 5-HT1 | Not Specified | Not Specified | 6220 | |
| 5-HT2 | Not Specified | Not Specified | 830 |
Ki represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The determination of in vitro binding affinity for this compound predominantly relies on radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from its receptor by the unlabeled compound of interest (this compound). Below are detailed methodologies commonly employed in these experiments.
Membrane Preparation from Transfected Cell Lines (e.g., HEK293, CHO)
This protocol is adapted from studies utilizing human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the dopamine receptor of interest.
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM/Ham's F12) supplemented with serum and antibiotics, and grown to 80-90% confluency.
-
Harvesting: Adherent cells are washed with phosphate-buffered saline (PBS) and harvested using a non-enzymatic cell dissociation buffer or by gentle scraping.
-
Lysis: The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenized.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 - 43,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove cytosolic components.
-
Storage: The final pellet is resuspended in a storage buffer, often containing a cryoprotectant like sucrose, aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).
Membrane Preparation from Rat Striatum
The striatum is a brain region with high expression of dopamine D2 receptors and is frequently used for binding studies.
-
Dissection: Rat brains are rapidly removed, and the striata are dissected on ice.
-
Homogenization: The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a mechanical homogenizer.
-
Centrifugation: The homogenate is centrifuged at a high speed (e.g., 48,000 x g) to pellet the membranes.
-
Washing: The pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
Final Preparation: The final pellet is resuspended in the assay buffer for immediate use or in a storage buffer for freezing.
Radioligand Competition Binding Assay
This assay determines the affinity of this compound by measuring its ability to compete with a radioligand for binding to the receptor.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1 mM EDTA, at pH 7.4.
-
Reaction Mixture: The assay is typically performed in 96-well plates. Each well contains:
-
The membrane preparation (e.g., 50-120 µg of protein for tissue membranes).
-
The radioligand (e.g., [3H]Spiperone or [3H]N-methylspiperone) at a concentration at or below its Kd.
-
Varying concentrations of unlabeled this compound (typically in 10 half-log serial dilutions).
-
-
Incubation: The plates are incubated, often with gentle agitation, for a specific time (e.g., 60 minutes) and at a controlled temperature (e.g., 30°C) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity bound in the absence of any competing ligand.
-
Non-specific Binding: Radioactivity bound in the presence of a high concentration of a standard unlabeled ligand (e.g., haloperidol) to saturate the receptors.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this pathway by preventing dopamine from binding to and activating the D2 receptor.
Caption: Dopamine D2 receptor signaling cascade.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay to determine the binding affinity of this compound.
Caption: Workflow for a radioligand competition binding assay.
References
Eticlopride Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Pharmacological Landscape of a Potent D2/D3 Receptor Antagonist
Eticlopride, a substituted benzamide, is a high-affinity and selective antagonist for the dopamine D2 and D3 receptors. Its potent activity has made it a valuable research tool for elucidating the role of these receptors in various physiological and pathological processes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering insights for researchers, scientists, and drug development professionals engaged in the design of novel dopaminergic ligands.
Core Structure-Activity Relationships
The SAR of this compound has been extensively investigated, revealing key structural modifications that influence its binding affinity and functional activity at D2 and D3 receptors. The core scaffold of this compound consists of a substituted benzamide moiety linked to an N-ethylpyrrolidine ring. Modifications at various positions of this scaffold have profound effects on receptor interaction.
A significant body of research has focused on the impact of substitutions on the pyrrolidine ring. Studies have shown that altering the pyrrolidine ring by either moving the nitrogen atom or expanding the ring size is detrimental to the binding affinity at both D2 and D3 receptors.[1] Similarly, the presence of small N-alkyl groups on the pyrrolidine nitrogen is not well-tolerated. However, the introduction of a linker and a secondary pharmacophore (SP) at this position can lead to improved affinities.[1]
A pivotal finding in this compound SAR is the superior binding affinity achieved through O-alkylation at the 4-position of the pyrrolidine ring compared to analogous N-alkylation.[1] For instance, the O-alkylated analogue 33 exhibits significantly higher affinity for both D3R (Ki = 0.436 nM) and D2R (Ki = 1.77 nM) compared to its N-alkylated counterpart 11 (D3R Ki = 6.97 nM; D2R Ki = 25.3 nM).[1]
Functionally, the majority of this compound analogues act as antagonists or very weak partial agonists at both D2 and D3 receptors.[1]
Quantitative Analysis of this compound Analogues
To facilitate a clear comparison of the SAR, the following tables summarize the binding affinities (Ki) of a series of this compound analogues at human D2 and D3 receptors.
Table 1: Binding Affinities (Ki, nM) of N-Alkylated this compound Analogues
| Compound | R | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |
| This compound | -CH2CH3 | 0.12 | 0.26 | 0.46 |
| 5 (nor-eticlopride) | H | 2.28 | 1.05 | 2.17 |
| 6 | -CH2CH2CH3 | 0.73 | 0.68 | 1.07 |
| 7 | -CH2Ph | 216 | 69.6 | 3.10 |
| 10 | -(CH2)2-SP1 | 0.88 | 0.88 | 1.00 |
| 11 | -(CH2)3-SP2 | 25.3 | 6.97 | 3.63 |
| 13 | -(CH2)4-SP3 | 50.2 | 17.5 | 2.87 |
| 15 | -(CH2)4-SP4 | 173 | 61.1 | 2.83 |
SP1 = 2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl; SP2 = 7-methoxy-3,4-dihydroquinolin-2(1H)-one; SP3 = 1H-indole-2-carboxamide; SP4 = Benzofuran-2-carboxamide
Table 2: Binding Affinities (Ki, nM) of O-Alkylated and Other this compound Analogues
| Compound | Modification | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |
| 33 | 4-O-(CH2)4-SP2 | 1.77 | 0.436 | 4.06 |
| 34 | 4-O-(CH2)4-SP2, N-propyl | 2.57 | 0.444 | 5.79 |
| 46 | 4-O-(CH2)4-SP3 | 2.54 | 0.797 | 3.19 |
| 47 | 4-O-(CH2)4-SP4 | 2.29 | 0.493 | 4.65 |
| 48 | 4-O-(CH2)4-SP3, N-ethyl | 1.83 | 0.556 | 3.29 |
| 49 | 4-O-(CH2)4-SP4, N-ethyl | 1.34 | 0.433 | 3.09 |
| 17a | N-meta-pyrrolidine, N-methyl | >1000 | 256 | - |
| 17b | N-meta-pyrrolidine, N-ethyl | 989 | 157 | 6.30 |
| 17c | N-meta-pyrrolidine, N-propyl | >1000 | 381 | - |
| 24a | Piperidine ring, SP3 | >1000 | 300 | - |
| 24b | Piperidine ring, SP4 | >1000 | 289 | - |
SP2 = 7-methoxy-3,4-dihydroquinolin-2(1H)-one; SP3 = 1H-indole-2-carboxamide; SP4 = Benzofuran-2-carboxamide
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the SAR studies of this compound.
Synthesis of this compound
The synthesis of this compound begins with ethyl-2,4-dimethoxybenzene, which undergoes a series of reactions including lithiation, carboxylation, demethylation, and chlorination to yield 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid. This salicylic acid precursor is then treated with S(–)‐2‐aminomethyl‐N‐ethyl‐pyrrolidine to produce the final this compound product.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound analogues for D2 and D3 dopamine receptors.
Materials:
-
HEK293 cells stably expressing human D2L or D3 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]N-methylspiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (this compound analogues).
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the receptor of interest.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, test compound at various concentrations, and the cell membrane preparation.
-
Initiate the binding reaction by adding [3H]N-methylspiperone at a concentration near its Kd.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells is incubated with an excess of haloperidol.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Functional Activity
Objective: To determine the functional antagonist or partial agonist activity of this compound analogues at D2 and D3 receptors by measuring G-protein activation.
Materials:
-
HEK293 cells.
-
Expression plasmids for the dopamine receptor (D2 or D3) fused to Renilla luciferase (Rluc8).
-
Expression plasmids for Gαo, Gβ1, and Gγ2 subunits, with the Gγ2 subunit fused to a fluorescent protein (e.g., Venus).
-
Transfection reagent.
-
Assay buffer (e.g., HBSS).
-
Coelenterazine h (Rluc substrate).
-
Dopamine (agonist).
-
Test compounds (this compound analogues).
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with the expression plasmids for the Rluc8-tagged receptor and the G-protein subunits.
-
-
BRET Assay:
-
Plate the transfected cells in a 96-well plate.
-
Wash the cells with assay buffer.
-
Add coelenterazine h to each well and incubate to allow for substrate diffusion.
-
To determine antagonist activity, pre-incubate the cells with various concentrations of the test compound before adding a fixed concentration of dopamine (e.g., its EC80).
-
To determine agonist or partial agonist activity, add various concentrations of the test compound.
-
-
Signal Detection:
-
Measure the luminescence signals at two wavelengths simultaneously using a BRET-compatible plate reader: one for the Rluc8 emission (e.g., ~480 nm) and one for the Venus emission (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the emission intensity of the acceptor (Venus) by the emission intensity of the donor (Rluc8).
-
For antagonist activity, plot the BRET ratio against the concentration of the test compound to determine the IC50 value.
-
For agonist/partial agonist activity, plot the BRET ratio against the concentration of the test compound to determine the EC50 and Emax values relative to a full agonist like dopamine.
-
Visualizing Key Pathways and Processes
To further aid in the understanding of this compound's mechanism of action and the experimental procedures used in its characterization, the following diagrams are provided.
Conclusion
The structure-activity relationship of this compound is well-defined, providing a solid foundation for the rational design of novel dopamine D2/D3 receptor ligands. The key takeaways for drug development professionals are the critical role of the pyrrolidine ring and the significant advantage of O-alkylation for achieving high binding affinity. The detailed experimental protocols and visualized pathways provided in this guide serve as a valuable resource for researchers aiming to develop next-generation therapeutics targeting the dopaminergic system. Further exploration into the functional consequences of these structural modifications, particularly regarding biased agonism and signaling pathway selectivity, will be crucial for developing drugs with improved efficacy and reduced side effects.
References
Eticlopride: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Eticlopride is a substituted benzamide that functions as a high-affinity, selective antagonist for the dopamine D2-like receptor family, with a particular preference for D2 and D3 subtypes.[1][2][3] While initially developed as a potential antipsychotic agent, its clinical use has been hampered by poor pharmacokinetic properties.[4] Consequently, this compound has become an invaluable pharmacological tool in neuroscience research.[1] Its high selectivity allows for the precise investigation of the role of D2-like receptors in various physiological and pathological processes, including neuropsychiatric disorders, motivation, and learning. This document provides a detailed overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and the experimental protocols used for its characterization.
Receptor Binding Profile
This compound demonstrates high affinity and selectivity for dopamine D2-like receptors. Its binding affinity is significantly higher than that of many classical antipsychotics like haloperidol and sulpiride. While it binds most potently to D2 and D3 receptors, it shows considerably lower affinity for the D4 subtype and negligible affinity for D1-like receptors. Its activity at other central nervous system receptors, including serotonergic, adrenergic, histaminergic, and muscarinic receptors, is minimal, highlighting its specificity.
Quantitative Binding Affinity Data
The binding affinities (Ki) of this compound for various neurotransmitter receptors are summarized below. Lower Ki values indicate higher binding affinity.
| Receptor Target | Ki (nM) | Species/Tissue | Radioligand | Reference |
| Dopamine Receptors | ||||
| Dopamine D2 | 0.06 - 0.92 | Rat Striatum | [³H]spiperone | |
| Dopamine D3 | 0.16 - 1.5 | Cloned Human Receptors | [³H]N-methylspiperone | |
| Dopamine D4 | ~100 (pKi = 7) | Cloned Human Receptors | [³H]N-methylspiperone | |
| Dopamine D1 | >10,000 | Rat Brain Homogenates | [³H]flupenthixol | |
| Adrenergic Receptors | ||||
| α1-adrenergic | 112 | Not Specified | Not Specified | |
| α2-adrenergic | 699 | Not Specified | Not Specified | |
| Serotonin (5-HT) Receptors | ||||
| 5-HT1 | 6220 | Not Specified | Not Specified | |
| 5-HT2 | 830 | Not Specified | Not Specified |
Receptor Selectivity
The selectivity of this compound for D2-like receptors is a key feature of its pharmacological profile. It is over 10,000-fold more selective for D2 receptors compared to D1 receptors. While it has high affinity for both D2 and D3 receptors, some studies suggest a slight preference for the D3 subtype. The crystal structure of the D3 receptor in complex with this compound has provided valuable insights for designing even more selective D3 ligands.
Functional Activity
This compound acts as a competitive antagonist and, in some systems, an inverse agonist at D2 and D3 receptors. Dopamine D2-like receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors by an agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the action of dopamine, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP.
Experimental Protocols
Radioligand Binding Assay (Receptor Affinity Determination)
This protocol outlines a method to determine the binding affinity (Ki) of this compound for D2 receptors using competitive displacement of a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a specific radioligand (e.g., [³H]-Spiperone) from D2 receptors in a membrane preparation.
Materials:
-
Receptor Source: Membranes prepared from HEK293 cells stably expressing human D2 receptors or from rat striatal tissue.
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone at a concentration near its Kd.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Non-specific Control: A high concentration (e.g., 10 µM) of a non-labeled antagonist like (+)-Butaclamol or unlabeled spiperone to define non-specific binding.
-
Equipment: 96-well plates, glass fiber filters (e.g., Whatman GF/C pre-soaked in polyethyleneimine), vacuum filtration manifold (cell harvester), scintillation counter, and scintillation cocktail.
Methodology:
-
Membrane Preparation: Homogenize cells or tissue in an ice-cold buffer, followed by centrifugation to pellet the membranes. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), the radioligand, and varying concentrations of this compound. Three sets of wells are required:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + Non-specific Control.
-
Competition: Membranes + Radioligand + Serial dilutions of this compound.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay (cAMP Inhibition)
This protocol describes a method to determine the functional antagonism of this compound at the D2 receptor by measuring its ability to block dopamine-induced inhibition of cAMP production.
Objective: To determine the functional potency (IC50) of this compound as a D2 receptor antagonist.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human D2 receptor.
-
Agonist: Dopamine.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
Test Compound: this compound.
-
cAMP Detection Kit: A kit based on HTRF, ELISA, or other fluorescence-based methods.
Methodology:
-
Cell Plating: Seed the D2 receptor-expressing cells into 96- or 384-well plates and culture overnight.
-
Antagonist Pre-incubation: Wash the cells with assay buffer. Add various concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically its EC80) along with forskolin to all wells (except negative controls).
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. The resulting curve will show this compound's ability to reverse the dopamine-induced inhibition of the forskolin-stimulated cAMP signal. Calculate the IC50 value from this curve using non-linear regression.
In Vivo Behavioral Protocols
This compound is widely used in preclinical behavioral models to probe the function of D2-like receptors.
-
Catalepsy and Motor Function: High doses of D2 antagonists can induce catalepsy (a state of immobility) in rodents, which is considered a model for extrapyramidal side effects (EPS) in humans. This compound is used to induce and study the mechanisms of these motor effects.
-
Operant Conditioning: this compound has been used to study the role of D2 receptors in motivation and reinforcement. For example, it can be administered to animals trained to self-administer food or drugs of abuse. Studies have shown that this compound can accelerate the extinction of food self-administration and delay its reacquisition, demonstrating the importance of D2 receptor signaling in motivated behavior. In these experiments, animals are typically administered this compound (e.g., 0.01-0.05 mg/kg, s.c.) before behavioral sessions.
Conclusion
This compound is a potent and selective dopamine D2/D3 receptor antagonist. Its well-characterized binding profile, coupled with its specific mechanism of action, makes it an indispensable tool for both in vitro and in vivo research. While not used clinically, its utility in dissecting the complex roles of the dopamine system in health and disease remains profound, aiding in the fundamental understanding required for the development of novel therapeutics for neuropsychiatric disorders.
References
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
The Discovery and Synthesis of Eticlopride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eticlopride is a potent and selective antagonist of the D2 and D3 dopamine receptors, which has become an invaluable tool in neuroscience research.[1] Though initially investigated as a potential antipsychotic agent, its primary application is now in the preclinical study of dopaminergic neurotransmission and the mechanisms underlying various neuropsychiatric disorders.[1] This document provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, intended for an audience with a strong background in medicinal chemistry and pharmacology.
Discovery and Development
This compound, chemically known as (S)-(-)-3-chloro-5-ethyl-N-[[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide, emerged from a series of structure-activity relationship (SAR) studies on substituted benzamides aimed at developing novel neuroleptic agents.[1] The research, notably conducted by de Paulis and colleagues in the mid-1980s, focused on optimizing the substitution pattern of the salicylamide core to enhance affinity and selectivity for the dopamine D2 receptor.
The key structural modifications that led to the discovery of this compound involved the introduction of a chlorine atom at the 3-position and an ethyl group at the 5-position of the salicylamide ring.[1] These substitutions, combined with the (S)-enantiomer of the 1-ethyl-2-pyrrolidinylmethyl side chain, resulted in a compound with remarkably high affinity and selectivity for D2-like dopamine receptors.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the substituted benzoic acid core, followed by its coupling with the chiral pyrrolidine-based amine side chain.
Synthesis of 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid
The synthesis of the key intermediate, 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid, starts from commercially available 2,6-dimethoxybenzoic acid.
Experimental Protocol:
-
Step 1: Chlorination of 2,6-dimethoxybenzoic acid. To a solution of 2,6-dimethoxybenzoic acid in a suitable solvent such as acetic acid, a chlorinating agent like sulfuryl chloride (SO₂Cl₂) is added dropwise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The product, 3-chloro-2,6-dimethoxybenzoic acid, is then isolated by precipitation and filtration.
-
Step 2: Friedel-Crafts Acylation. The chlorinated benzoic acid derivative is then subjected to a Friedel-Crafts acylation to introduce the ethyl group. The acid is typically converted to its acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane at low temperature. An aqueous workup followed by extraction and purification yields 3-chloro-5-acetyl-2,6-dimethoxybenzoic acid.
-
Step 3: Reduction of the Ketone. The acetyl group is reduced to an ethyl group using a standard reduction method, such as the Wolff-Kishner reduction (hydrazine and a strong base like potassium hydroxide) or Clemmensen reduction (zinc amalgam and hydrochloric acid).
-
Step 4: Selective Demethylation. One of the methoxy groups is selectively demethylated to a hydroxyl group. This is a critical step to afford the final salicylamide structure. A common reagent for this transformation is boron tribromide (BBr₃) in an inert solvent like dichloromethane at low temperature. Careful control of stoichiometry is required to achieve mono-demethylation. Aqueous workup and purification yield 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid.
Synthesis of (S)-2-(aminomethyl)-1-ethylpyrrolidine
The chiral amine side chain is typically synthesized from L-proline to ensure the correct stereochemistry.
Experimental Protocol:
-
Step 1: N-Ethylation of L-proline. L-proline is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate in a suitable solvent (e.g., ethanol).
-
Step 2: Amide Formation. The N-ethyl-L-proline is then converted to its amide by reaction with ammonia, often via an activated ester intermediate.
-
Step 3: Reduction of the Amide. The amide is reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
Final Coupling Reaction
The final step in the synthesis of this compound is the amide bond formation between the substituted benzoic acid and the chiral amine.
Experimental Protocol:
-
Step 1: Activation of the Carboxylic Acid. 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid is activated for amide coupling. This can be achieved by converting it to the acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS).
-
Step 2: Amide Coupling. The activated benzoic acid derivative is then reacted with (S)-2-(aminomethyl)-1-ethylpyrrolidine in an inert aprotic solvent (e.g., dichloromethane or DMF) in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine. The reaction is typically stirred at room temperature until completion.
-
Step 3: Purification. The crude this compound is purified by column chromatography on silica gel, followed by recrystallization to yield the final product as a white solid.
Pharmacological Profile
Mechanism of Action
This compound is a high-affinity antagonist at dopamine D2 and D3 receptors.[2] These receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins. Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound competitively blocks the binding of dopamine to these receptors, thereby preventing this signaling cascade.
The dissociation of the G protein into Gαi/o and Gβγ subunits also leads to other downstream effects. The Gβγ subunit can directly modulate the activity of various ion channels, most notably G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane. By blocking the receptor, this compound prevents these Gβγ-mediated effects as well.
Furthermore, agonist binding to the D2 receptor can lead to the recruitment of β-arrestin, which desensitizes the G protein-mediated signaling and can initiate its own signaling cascades. The antagonist nature of this compound also blocks this β-arrestin recruitment.
Receptor Binding Affinity
This compound exhibits high affinity for D2 and D3 receptors, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity is a key feature that makes it a valuable research tool.
| Receptor | Kᵢ (nM) |
| Dopamine D₂ | 0.09 - 0.50 |
| Dopamine D₃ | 0.16 - 1.5 |
| Dopamine D₁ | >10,000 |
| Serotonin 5-HT₂ | 830 |
| Serotonin 5-HT₁ | 6220 |
| α₁-Adrenergic | 112 |
| α₂-Adrenergic | 699 |
Data compiled from multiple sources.
Functional Activity
In functional assays, this compound acts as a potent antagonist, effectively blocking dopamine-induced inhibition of adenylyl cyclase and other downstream signaling events.
| Assay | IC₅₀ (nM) |
| Inhibition of [³H]spiperone binding | 1.0 |
| Inhibition of [³H]domperidone binding | 1.6 |
| Displacement of [³H]ADTN from D₃ | 113 |
Data compiled from multiple sources.
Experimental Applications
Due to its high affinity and selectivity, radiolabeled forms of this compound, such as [¹¹C]this compound, are widely used as radioligands in positron emission tomography (PET) studies to quantify D2/D3 receptor density and occupancy in the brain. In preclinical research, this compound is used to investigate the role of D2/D3 receptors in animal models of various disorders, including schizophrenia, Parkinson's disease, and drug addiction.
Conclusion
This compound is a cornerstone pharmacological tool for the study of the dopaminergic system. Its well-defined synthesis and highly selective antagonist profile at D2 and D3 receptors have enabled significant advances in our understanding of dopamine's role in brain function and disease. This technical guide provides a foundational overview for researchers and professionals working in the field of drug discovery and neuroscience..
References
Eticlopride: A Technical Guide for the Study of Dopamine Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eticlopride is a substituted benzamide that acts as a potent and selective antagonist for the dopamine D2 and D3 receptors.[1][2] Its high affinity and selectivity have established it as an invaluable tool in neuroscience research for elucidating the role of the D2-like receptor family in normal physiological processes and in the pathophysiology of various neurological and psychiatric disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, binding profile, and detailed protocols for its application in key experimental paradigms.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to dopamine D2-like receptors, thereby blocking the binding of endogenous dopamine. This antagonism inhibits the downstream signaling cascade typically initiated by D2 receptor activation. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this action, this compound prevents the dopamine-mediated inhibition of adenylyl cyclase.
Data Presentation: Binding Affinity and Selectivity
This compound's utility as a research tool stems from its high affinity for D2-like receptors and its marked selectivity over D1-like receptors and other neurotransmitter receptors. The following tables summarize the binding affinities (Ki) of this compound for various receptors, compiled from multiple studies.
Table 1: Binding Affinity of this compound for Dopamine Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| D2 | [3H]N-methylspiperone | Human D2L receptor expressed in HEK293 cells | 0.12 | [3] |
| D2 | [3H]N-methylspiperone | Human D2 receptor expressed in HEK293 cells | 0.09 | [3] |
| D2 | [3H]Spiperone | Rat Striatum | ~0.92 | [4] |
| D3 | [3H]N-methylspiperone | Human D3 receptor expressed in HEK293 cells | 0.431 (Kd) |
Table 2: Selectivity Profile of this compound
| Receptor | Ki (nM) | Reference |
| D1 | 10,000 | |
| α1-adrenergic | 112 | |
| α2-adrenergic | 699 | |
| 5HT1 | 6220 | |
| 5HT2 | 830 |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory setups.
In Vitro Competition Radioligand Binding Assay
This protocol describes how to determine the binding affinity of a test compound for the D2 receptor using this compound as a competitor against a radiolabeled ligand like [3H]spiperone.
Materials:
-
Membrane preparation from cells expressing D2 receptors (e.g., HEK293 cells) or from brain tissue rich in D2 receptors (e.g., rat striatum).
-
Radioligand: [3H]spiperone or [3H]N-methylspiperone.
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration of 200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol) for non-specific binding.
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁶ M).
-
50 µL of [3H]spiperone at a concentration near its Kd (e.g., 0.2-0.5 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This protocol outlines the procedure for measuring the effect of this compound on extracellular dopamine levels in the striatum of a freely moving rat.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane).
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4.
-
This compound hydrochloride.
-
HPLC system with electrochemical detection.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma). Allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of dopamine levels.
-
This compound Administration: Administer this compound systemically (e.g., 0.1 mg/kg, s.c.) or locally through the microdialysis probe (reverse dialysis, e.g., 20 µM in aCSF).
-
Sample Collection: Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the dopamine concentrations as a percentage of the mean baseline values. Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine the effect of this compound on dopamine levels.
Catalepsy Bar Test in Rodents
This protocol describes a method to assess the cataleptic effects of this compound in rats, a behavioral measure often used to predict extrapyramidal side effects of antipsychotic drugs.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
Catalepsy bar: a horizontal wooden or metal bar (1 cm in diameter) elevated 9 cm from a flat surface.
-
This compound hydrochloride.
-
Vehicle (e.g., saline).
-
Stopwatch.
Procedure:
-
Habituation: Habituate the rats to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.02-0.16 mg/kg, i.p.) or vehicle to different groups of rats.
-
Testing: At various time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the bar.
-
Scoring: Start the stopwatch immediately after placing the forepaws on the bar. Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
Data Analysis: Analyze the descent latencies using appropriate statistical tests (e.g., two-way ANOVA with time and treatment as factors) to compare the effects of different doses of this compound over time.
Locomotor Activity Test in Rodents
This protocol details the assessment of this compound's effect on spontaneous locomotor activity in mice or rats.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Locomotor activity chambers equipped with infrared beams.
-
This compound hydrochloride.
-
Vehicle (e.g., saline).
Procedure:
-
Habituation: Place the animals in the locomotor activity chambers for a 30-60 minute habituation period to allow their exploratory behavior to decline to a stable baseline.
-
Drug Administration: Remove the animals from the chambers, administer this compound (e.g., 0.01-1.0 mg/kg, i.p.) or vehicle, and immediately return them to the chambers.
-
Data Recording: Record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5-minute bins for a period of 60-120 minutes.
-
Data Analysis: Analyze the total locomotor activity counts or the time course of activity using statistical methods such as ANOVA to determine the dose-dependent effects of this compound.
Positron Emission Tomography (PET) for D2 Receptor Occupancy
This protocol provides a general framework for a PET study to determine the in vivo occupancy of D2 receptors by this compound using a radiotracer such as [11C]raclopride.
Materials:
-
Human subjects or non-human primates.
-
PET scanner.
-
Radiotracer: [11C]raclopride.
-
Unlabeled this compound.
-
Arterial line for blood sampling (optional, for kinetic modeling).
Procedure:
-
Baseline Scan: Perform a baseline PET scan by injecting a bolus of [11C]raclopride and acquiring dynamic scan data for 60-90 minutes.
-
This compound Administration: Administer a single oral or intravenous dose of this compound.
-
Post-Dose Scan: At a time point corresponding to the expected peak plasma concentration of this compound, perform a second PET scan with [11C]raclopride.
-
Image Analysis: Reconstruct the PET images and define regions of interest (ROIs) for the striatum (high D2 receptor density) and cerebellum (low D2 receptor density, used as a reference region).
-
Quantification: Calculate the binding potential (BPND) for both the baseline and post-dose scans using a reference tissue model or kinetic modeling with an arterial input function.
-
Occupancy Calculation: Calculate the D2 receptor occupancy using the following formula: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] * 100.
-
Data Analysis: Correlate the receptor occupancy with the plasma concentration of this compound and any observed clinical or behavioral effects.
Mandatory Visualization
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for a Behavioral Study
Caption: A typical workflow for a behavioral pharmacology experiment using this compound.
References
- 1. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Structure Activity Relationships for a Series of this compound-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haloperidol, raclopride, and this compound induce microcatalepsy during operant performance in rats, but clozapine and SCH 23390 do not - PubMed [pubmed.ncbi.nlm.nih.gov]
Eticlopride: A Technical Guide to its Application in Preclinical Antipsychotic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eticlopride, a substituted benzamide, is a potent and selective antagonist of the dopamine D2-like receptors.[1][2] While not used clinically, this compound has become an indispensable tool in preclinical research for elucidating the role of the dopaminergic system in psychiatric disorders, particularly schizophrenia, and for the initial screening and characterization of novel antipsychotic drug candidates.[1][3] Its high affinity and selectivity for D2-like receptors make it an ideal reference compound for validating animal models of antipsychotic activity and for investigating the mechanisms underlying both therapeutic efficacy and extrapyramidal side effects (EPS).[4] This technical guide provides an in-depth overview of this compound's pharmacological profile, detailed experimental protocols for its use in key preclinical assays, and visualizations of relevant biological pathways and experimental workflows.
Pharmacological Profile of this compound
This compound's primary mechanism of action is the blockade of dopamine D2-like receptors, which includes the D2, D3, and D4 subtypes. Its binding affinity for these receptors is significantly higher than for other neurotransmitter receptors, underscoring its utility as a selective pharmacological probe.
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki values) of this compound for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference(s) |
| Dopamine D2 | 0.09 | |
| Dopamine D3 | 0.436 - 1.5 | |
| Dopamine D1 | >10,000 | |
| α1-Adrenergic | 112 | |
| α2-Adrenergic | 699 | |
| 5-HT1 | 6220 | |
| 5-HT2 | 830 |
Dose-Response Characteristics in Preclinical Models
The table below presents the effective doses of this compound in widely used preclinical models that predict antipsychotic efficacy and the likelihood of inducing extrapyramidal side effects.
| Preclinical Model | Species | Effect | Effective Dose (mg/kg) | Reference(s) |
| Conditioned Avoidance Response | Rat | Disruption of avoidance responding | 0.01 - 0.05 (s.c.) | |
| Catalepsy (Bar Test) | Rat | Induction of catalepsy | 0.02 - 0.16 (i.p.) | |
| Food Self-Administration | Rat | Acceleration of extinction | 0.03 (s.c.) | |
| Cocaine-Induced Hypermotility | Rat | Inhibition | 0.01 - 0.05 (s.c.) |
Key Preclinical Experimental Protocols
This compound is frequently employed as a positive control in behavioral and neurochemical assays designed to assess the antipsychotic potential of new chemical entities.
Conditioned Avoidance Response (CAR)
The CAR test is a robust predictor of antipsychotic efficacy. Antipsychotic drugs selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.
Objective: To assess the potential antipsychotic activity of a test compound by measuring its ability to suppress a learned avoidance response, using this compound as a reference compound.
Materials:
-
Shuttle box apparatus with two compartments separated by a door or opening, equipped with a visual or auditory stimulus generator and a grid floor capable of delivering a mild electric shock.
-
Male Sprague-Dawley or Wistar rats (200-300g).
-
This compound hydrochloride.
-
Vehicle (e.g., 0.9% saline).
-
Test compound.
Procedure:
-
Acquisition Training:
-
Place a rat in one compartment of the shuttle box.
-
Initiate a trial with the presentation of a conditioned stimulus (CS), such as a light or a tone, for a duration of 10 seconds.
-
If the rat moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move to the other compartment during the CS, a mild, constant-current foot shock (unconditioned stimulus, US; e.g., 0.5-1.0 mA) is delivered through the grid floor for a maximum of 10 seconds, or until the rat escapes to the other compartment (escape response).
-
The inter-trial interval is typically 30-60 seconds.
-
Conduct 50-100 trials per daily session until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once stable avoidance responding is established, administer this compound (e.g., 0.01-0.05 mg/kg, s.c.) or the test compound at various doses, or vehicle, 30-60 minutes prior to the test session.
-
Place the rat in the shuttle box and conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures (no response to CS or US).
-
Data Analysis:
-
Analyze the percentage of avoidance, escape, and escape failure responses for each treatment group.
-
A compound is considered to have an antipsychotic-like profile if it significantly reduces the percentage of avoidance responses without significantly increasing the number of escape failures, similar to the effect of this compound.
Catalepsy Test (Bar Test)
The induction of catalepsy in rodents is a widely used preclinical screen for predicting the propensity of a drug to cause extrapyramidal side effects, particularly parkinsonism.
Objective: To evaluate the potential of a test compound to induce catalepsy, a state of motor rigidity, using this compound as a positive control.
Materials:
-
A horizontal bar (approximately 0.5-1.0 cm in diameter) fixed at a height of 9-12 cm above a flat surface.
-
Male Sprague-Dawley or Wistar rats (200-300g).
-
This compound hydrochloride.
-
Vehicle (e.g., 0.9% saline).
-
Test compound.
-
Stopwatch.
Procedure:
-
Drug Administration:
-
Administer this compound (e.g., 0.02-0.16 mg/kg, i.p.) or the test compound at various doses, or vehicle.
-
-
Catalepsy Assessment:
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture on the surface. This is the descent latency.
-
A cut-off time is typically set (e.g., 180 seconds) to avoid causing undue stress to the animal. If the rat remains on the bar for the entire cut-off period, the maximum time is recorded.
-
Repeat the measurement 2-3 times for each rat at each time point.
-
Data Analysis:
-
Calculate the mean descent latency for each treatment group at each time point.
-
A significant increase in the descent latency compared to the vehicle-treated group indicates the induction of catalepsy. The dose-response relationship for this effect can be compared to that of this compound.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals. It is used to investigate how antipsychotic drugs modulate dopamine release and metabolism.
Objective: To determine the effect of this compound or a test compound on extracellular dopamine levels in a brain region of interest (e.g., nucleus accumbens, striatum).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Male Sprague-Dawley or Wistar rats (250-350g).
-
This compound hydrochloride.
-
Vehicle (e.g., artificial cerebrospinal fluid - aCSF).
-
Test compound.
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens shell).
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
After collecting at least three stable baseline samples, administer this compound (e.g., 20 µM via reverse dialysis) or the test compound systemically or via reverse dialysis.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the dopamine content in the dialysate samples using HPLC-ED.
-
Data Analysis:
-
Quantify the concentration of dopamine in each sample.
-
Express the post-drug dopamine levels as a percentage of the average baseline levels.
-
Antagonism of presynaptic D2 autoreceptors by this compound is expected to increase extracellular dopamine levels.
Visualizing Mechanisms and Workflows
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor and the inhibitory effect of this compound. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.
Caption: this compound blocks dopamine's inhibitory effect on adenylyl cyclase.
Preclinical Antipsychotic Screening Workflow
This diagram outlines a typical workflow for the preclinical screening of a novel antipsychotic compound, where this compound serves as a critical reference drug.
Caption: this compound is a key comparator in the antipsychotic drug discovery pipeline.
Conclusion
This compound remains a cornerstone of preclinical antipsychotic research. Its well-characterized pharmacology and consistent effects in predictive behavioral and neurochemical models provide a crucial benchmark for the evaluation of novel therapeutic agents. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the effective use of this compound in the ongoing effort to develop safer and more effective treatments for schizophrenia and other psychotic disorders.
References
- 1. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalepsy test in rats [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis of Eticlopride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Eticlopride is a selective antagonist for the dopamine D2 receptor, making it an invaluable tool in neuroscience research to investigate the role of D2 receptors in various physiological and pathological processes.[1] In vivo microdialysis is a widely used technique to measure endogenous neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.[2] This document provides detailed protocols for utilizing this compound in conjunction with in vivo microdialysis to study its effects on neurochemistry.
Mechanism of Action
This compound exhibits high affinity and selectivity for dopamine D2-like receptors.[1] By blocking these receptors, it can modulate dopaminergic neurotransmission. D2 receptors are G-protein coupled receptors that, upon activation by dopamine, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This compound's antagonism of D2 receptors prevents this signaling cascade.
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway associated with the dopamine D2 receptor, which is antagonized by this compound.
Experimental Protocols
Protocol 1: Systemic Administration of this compound and In Vivo Microdialysis
This protocol describes the systemic administration of this compound to investigate its effects on extracellular dopamine levels in a specific brain region, such as the nucleus accumbens or striatum.
1. Animal Model and Surgical Preparation:
-
Species: Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Place the anesthetized animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens: AP +1.6 mm, ML ±1.5 mm, DV -7.8 mm from bregma).
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Allow the animal to recover for at least 5-7 days post-surgery.
-
2. In Vivo Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane length) through the guide cannula into the target brain region.
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):
-
Composition: 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, 1 mM MgCl₂, buffered to pH 7.4.
-
The solution should be filtered and degassed before use.
-
-
Flow Rate: Perfuse the probe with aCSF at a constant flow rate, typically between 1-2 µL/min, using a microinfusion pump.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) to determine the basal dopamine concentration.
-
This compound Administration: Administer this compound systemically (e.g., intraperitoneally, i.p., or subcutaneously, s.c.). Doses can range from 0.01 to 0.3 mg/kg.
-
Post-Administration Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for a desired period (e.g., 2-3 hours) to monitor changes in extracellular dopamine levels.
-
Sample Handling: Collect samples in vials containing a small amount of antioxidant solution (e.g., perchloric acid or an EDTA/acetic acid mixture) to prevent dopamine degradation. Store samples at -80°C until analysis.[3]
3. Sample Analysis:
-
Analyze the dialysate samples for dopamine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).
Protocol 2: Reverse Dialysis of this compound
This protocol is used for the local administration of this compound directly into the target brain region to study its localized effects.[4]
1. Animal and Surgical Preparation:
-
Follow the same surgical procedure as described in Protocol 1 to implant a guide cannula.
2. Reverse Dialysis Procedure:
-
Probe Insertion and Equilibration: Insert the microdialysis probe and perfuse with standard aCSF to establish a stable baseline as described in Protocol 1.
-
Preparation of this compound-Containing Perfusate: Dissolve this compound hydrochloride in aCSF to the desired concentration (e.g., 20 µM).
-
Switch to this compound Perfusion: After collecting baseline samples, switch the perfusion medium from aCSF to the this compound-containing aCSF using a liquid switch.
-
Sample Collection: Continue to collect dialysate samples to measure the effect of local D2 receptor blockade on dopamine and other neurotransmitter levels.
-
Consider Dead Volume: Account for the dead volume of the tubing to accurately determine the time at which this compound reaches the brain tissue.
Experimental Workflow
The following diagram outlines the general experimental workflow for an in vivo microdialysis experiment with this compound.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in conjunction with behavioral or neurochemical measurements. It is important to note that direct quantitative data on the effect of this compound on basal extracellular dopamine levels is limited in the readily available literature. Most studies utilize this compound to antagonize the effects of other pharmacological agents.
Table 1: Effect of Systemic this compound on Cotinine Self-Administration
| Treatment Group | Dose (µg/kg, i.p.) | Number of Infusions (% of Vehicle) | Active Lever Responses (% of Vehicle) | Reference |
| Vehicle (Saline) | - | 100% | 100% | |
| This compound | 5 | No significant change | No significant change | |
| This compound | 10 | Significantly reduced | Significantly reduced |
This table demonstrates that systemic administration of this compound can attenuate the reinforcing effects of cotinine, suggesting a role for D2 receptors in this behavior.
Table 2: Effect of Cotinine Self-Administration on Nucleus Accumbens Dopamine Levels
| Condition | Analyte | Change in Extracellular Level (% of Baseline) | Reference |
| Active Cotinine Self-Administration | Dopamine | 129 ± 5% |
This table shows the increase in dopamine levels during cotinine self-administration, an effect that can be modulated by D2 receptor antagonists like this compound as suggested by the behavioral data in Table 1.
Table 3: Parameters for Reverse Dialysis of this compound
| Parameter | Value | Reference |
| Drug | This compound Hydrochloride | |
| Concentration in Perfusate | 20 µM | |
| Perfusion Rate | 2 µL/min | |
| Brain Region | Dorsal Striatum | |
| Effect Measured | Increased excitability of striatal neurons |
This table provides key parameters for conducting a reverse dialysis experiment with this compound to study its local effects on neuronal activity.
References
- 1. Responsiveness of extracellular dopamine in the nucleus accumbens to systemic quinpirole and this compound is modulated by low-level lead exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eticlopride in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Eticlopride, a selective dopamine D2 receptor antagonist, in rodent behavioral research. This document includes its mechanism of action, quantitative data on its use in various behavioral paradigms, and detailed experimental protocols.
Mechanism of Action
This compound is a substituted benzamide that acts as a potent and selective antagonist for the dopamine D2-like receptors (D2, D3, and D4).[1][2] It has a significantly higher affinity for D2-like receptors compared to D1-like receptors.[1] Its high affinity and selectivity make it an invaluable tool for investigating the role of D2 receptor signaling in various physiological and pathological processes, including motor control, motivation, learning, and memory, as well as in models of neuropsychiatric disorders such as schizophrenia and addiction.[1][2]
The binding affinity (Ki) of this compound for the dopamine D2 receptor is approximately 0.09 nM. For comparison, its affinity for other receptors is significantly lower, with Ki values of 112 nM for α1-adrenergic, 699 nM for α2-adrenergic, 6220 nM for 5-HT1, and 830 nM for 5-HT2 receptors. This selectivity allows for targeted investigation of D2 receptor function.
Quantitative Data Summary
The following table summarizes the effective doses and routes of administration of this compound in various rodent behavioral assays.
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference(s) |
| Locomotor Activity | Rat | Subcutaneous (s.c.) | 0.01 - 0.05 mg/kg | Dose-dependent decrease in spontaneous and drug-induced locomotor activity. | |
| Rat | Intraperitoneal (i.p.) | 10 - 50 µg/kg | Inhibition of cocaine-induced hypermotility. | ||
| Mouse | Intraperitoneal (i.p.) | 0.1 - 30 mg/kg | Dose-dependent decrease in response rates for food reinforcement. | ||
| Conditioned Place Preference (CPP) | Rat | Subcutaneous (s.c.) | 0.01 - 0.1 mg/kg | Blockade of amphetamine-induced CPP. | |
| Drug Discrimination | Mouse | Subcutaneous (s.c.) | 0.01 - 0.56 mg/kg | Attenuation of the discriminative stimulus effects of cocaine. | |
| Self-Administration (Food) | Rat | Subcutaneous (s.c.) | 0.03 mg/kg | Accelerated extinction and delayed reacquisition of food self-administration. | |
| Sexual Behavior | Rat | Subcutaneous (s.c.) | 0.01 mg/kg | Counteracted D2 agonist-induced premature ejaculation. | |
| Reversal Learning | Rat | Not specified | Not specified | Repeated administration improved reversal learning performance and reversed methamphetamine-induced deficits. |
Signaling Pathway Diagram
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Locomotor Activity Assessment
Objective: To evaluate the effect of this compound on spontaneous or psychostimulant-induced locomotor activity in rodents.
Materials:
-
This compound hydrochloride
-
Saline (0.9% NaCl)
-
Psychostimulant drug (e.g., cocaine, amphetamine) if applicable
-
Open field apparatus equipped with automated photobeam tracking system
-
Syringes and needles for administration
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. On the test day, place each animal in the open field apparatus for a 30-60 minute habituation period to allow for exploration and a return to baseline activity.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations. Prepare the psychostimulant solution if applicable.
-
Administration: Administer this compound (e.g., 0.01-0.1 mg/kg, s.c.) or vehicle (saline) to the animals. A pretreatment time of 15-30 minutes is common.
-
Testing: If assessing effects on spontaneous activity, place the animals back into the open field immediately after the pretreatment period. If assessing effects on drug-induced hyperactivity, administer the psychostimulant (e.g., cocaine 15 mg/kg, i.p.) after the this compound pretreatment period and then place the animals in the open field.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration, typically 30-60 minutes, using the automated tracking system.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound treatment with the control group.
Conditioned Place Preference (CPP)
Objective: To assess whether this compound can block the rewarding effects of a drug of abuse.
Materials:
-
This compound hydrochloride
-
Saline (0.9% NaCl)
-
Rewarding drug (e.g., amphetamine, cocaine)
-
Conditioned Place Preference apparatus with at least two distinct compartments
-
Syringes and needles
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central compartment of the CPP apparatus and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment to determine any initial preference. An unbiased procedure is often preferred.
-
Conditioning: This phase typically lasts for 4-8 days.
-
Drug Pairing: On drug conditioning days, administer the rewarding drug (e.g., amphetamine 1 mg/kg, i.v.) and confine the animal to one of the compartments for 30 minutes.
-
Vehicle Pairing: On alternate days, administer the vehicle (saline) and confine the animal to the other compartment for 30 minutes. The assignment of drug-paired and vehicle-paired compartments should be counterbalanced across animals.
-
This compound Treatment: To test the effect of this compound, administer it (e.g., 0.01-0.1 mg/kg, s.c.) prior to the administration of the rewarding drug on conditioning days.
-
-
Post-Conditioning (Preference Test): The day after the last conditioning session, place the animal in the central compartment with free access to all compartments in a drug-free state. Record the time spent in each compartment for 15-20 minutes.
-
Data Analysis: Calculate a preference score (time spent in the drug-paired compartment minus time spent in the vehicle-paired compartment) for both the pre-conditioning and post-conditioning tests. Use statistical analysis (e.g., t-test, ANOVA) to compare the preference scores between the group that received the rewarding drug alone and the group that received this compound plus the rewarding drug.
In Vivo Microdialysis
Objective: To measure extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) following systemic administration of this compound.
Materials:
-
This compound hydrochloride
-
Saline (0.9% NaCl)
-
Artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes and guide cannulae
-
Surgical instruments for stereotaxic surgery
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection for dopamine analysis
Procedure:
-
Stereotaxic Surgery: Anesthetize the animal and implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for a stabilization period of 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.
-
This compound Administration: Administer this compound systemically (e.g., s.c. or i.p.) at the desired dose.
-
Post-Injection Collection: Continue to collect dialysate samples for at least 2-3 hours after this compound administration to monitor changes in dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline levels and analyze the data using appropriate statistical methods to determine the effect of this compound on extracellular dopamine.
Experimental Workflow Diagram
Caption: A typical workflow for a rodent behavioral study involving this compound.
References
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eticlopride Administration in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eticlopride is a substituted benzamide that acts as a high-affinity and selective antagonist for the dopamine D2 and D3 receptors.[1] Its properties make it a valuable tool in neuroscience research, particularly for in vivo imaging of the dopaminergic system using Positron Emission Tomography (PET). When radiolabeled with a positron-emitting isotope, such as Carbon-11 ([11C]), this compound allows for the non-invasive quantification and localization of D2/D3 receptors in the living brain. These application notes provide an overview of the use of [11C]this compound in PET imaging, along with detailed protocols for its synthesis and administration.
Principle of the Method
PET imaging with [11C]this compound is based on the principle of competitive binding. Intravenously administered [11C]this compound crosses the blood-brain barrier and binds to available D2/D3 receptors. The PET scanner detects the gamma rays produced by the annihilation of positrons emitted from the 11C isotope, allowing for the creation of a three-dimensional image of the radiotracer's distribution in the brain. The concentration of the tracer in a specific brain region is proportional to the density of available D2/D3 receptors. The cerebellum is often used as a reference region, as it has a negligible density of D2/D3 receptors, to estimate non-specific binding.[2]
Applications
-
Quantification of D2/D3 Receptor Density: Measuring the baseline binding of [11C]this compound can provide an estimate of the density of available D2/D3 receptors (Bavail) in various brain regions.
-
Receptor Occupancy Studies: In drug development, [11C]this compound PET can be used to determine the degree to which a therapeutic drug binds to and occupies D2/D3 receptors at different doses. This is crucial for establishing optimal dosing regimens for novel antipsychotics and other CNS-active drugs.
-
Neurotransmitter Competition Studies: Changes in the binding of [11C]this compound can be used to indirectly measure fluctuations in endogenous dopamine levels. An increase in synaptic dopamine will compete with the radiotracer for binding to D2/D3 receptors, leading to a decrease in the PET signal.
-
Disease Research: Studying alterations in D2/D3 receptor availability in various neuropsychiatric and neurological disorders, such as schizophrenia, Parkinson's disease, and addiction.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Receptor/Condition | Reference |
| Ki | ~0.09 nM | Dopamine D2 Receptor | [3] |
| ~0.16 nM | Dopamine D3 Receptor | [1] | |
| 112 nM | α1-adrenergic Receptor | [3] | |
| 699 nM | α2-adrenergic Receptor | ||
| 6220 nM | 5-HT1 Receptor | ||
| 830 nM | 5-HT2 Receptor | ||
| IC50 | 1.0 nM | for displacement of [3H]spiperone from D2 receptors | |
| 1.6 nM | for displacement of [3H]domperidone from D2 receptors | ||
| 113 nM | for displacement of [3H]ADTN from D3 receptors | ||
| Optimal PET Dose | Tracer Dose | Aim for high specific activity to minimize receptor occupancy by the tracer itself and avoid pharmacological effects. Typically <10 µg of unlabeled drug. | |
| Typical [11C]Raclopride BPND | ~3.0 - 4.5 | Striatum (Putamen) | |
| ~2.5 - 3.5 | Striatum (Caudate) | ||
| ~0.5 | Thalamus | ||
| Negligible | Cerebellum (Reference Region) |
Note: Binding potential (BPND) values for [11C]this compound are expected to be in a similar range to those of [11C]raclopride, another commonly used D2/D3 receptor antagonist radiotracer.
Experimental Protocols
Radiosynthesis of [11C]this compound
This protocol is adapted from the well-established methods for the synthesis of similar C-11 labeled benzamides, such as [11C]raclopride, via O-methylation of a desmethyl precursor using [11C]methyl iodide or [11C]methyl triflate.
Precursor: (S)-(-)-3-chloro-5-ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide (desmethyl-eticlopride)
Radiolabeling Agent: [11C]Methyl Iodide ([11C]CH3I) or [11C]Methyl Triflate ([11C]CH3OTf)
Protocol:
-
Production of [11C]CH3I or [11C]CH3OTf: Produce [11C]carbon dioxide ([11C]CO2) via the 14N(p,α)11C nuclear reaction in a cyclotron. Convert [11C]CO2 to [11C]CH3I or [11C]CH3OTf using an automated synthesis module.
-
Methylation Reaction:
-
Dissolve 0.3-0.5 mg of the desmethyl-eticlopride precursor in a suitable solvent (e.g., DMF or acetone).
-
Add a base (e.g., NaOH or NaH) to deprotonate the phenolic hydroxyl group.
-
Bubble the gaseous [11C]CH3I or [11C]CH3OTf through the reaction mixture.
-
Heat the reaction vessel to facilitate the methylation reaction (e.g., 80-100°C for 3-5 minutes).
-
-
Purification:
-
Quench the reaction with a suitable solvent mixture (e.g., water and acetonitrile).
-
Inject the crude reaction mixture onto a semi-preparative HPLC system (e.g., C18 column) to separate [11C]this compound from unreacted precursor and other byproducts.
-
Collect the fraction corresponding to [11C]this compound.
-
-
Formulation:
-
Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.
-
Formulate the purified [11C]this compound in a sterile, pyrogen-free solution for injection (e.g., physiological saline with a small percentage of ethanol).
-
Perform quality control tests for radiochemical purity, specific activity, pH, and sterility.
-
Animal/Human Subject Preparation
-
Fasting: Subjects should fast for at least 4-6 hours prior to the PET scan to ensure stable physiological conditions.
-
Abstinence: Subjects should abstain from caffeine, alcohol, and nicotine for at least 12 hours before the scan, as these substances can affect the dopaminergic system.
-
Informed Consent (for human studies): Obtain written informed consent from all participants after explaining the procedures and potential risks. All procedures should be approved by the local Institutional Review Board or Animal Care and Use Committee.
-
Catheterization: For intravenous administration of the radiotracer and any potential blood sampling, insert an intravenous catheter into a peripheral vein. For arterial blood sampling (for more complex kinetic modeling), an arterial line may be inserted.
PET Image Acquisition
-
Patient Positioning: Position the subject comfortably on the PET scanner bed with their head immobilized using a head holder to minimize motion artifacts.
-
Transmission Scan: Perform a transmission scan (using a CT or 68Ge source) for attenuation correction of the emission data.
-
Radiotracer Administration: Administer a bolus injection of [11C]this compound intravenously. The injected dose should be determined based on the scanner's sensitivity and the study's objectives, while keeping the mass of this compound in the tracer range.
-
Dynamic Emission Scan: Start the dynamic PET scan simultaneously with the injection of the radiotracer. A typical framing schedule for a [11C]-labeled tracer is as follows:
-
6 x 10 seconds
-
4 x 30 seconds
-
3 x 60 seconds
-
5 x 120 seconds
-
6 x 300 seconds
-
Total scan duration: 60-90 minutes
-
Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and random coincidences.
-
Image Co-registration: Co-register the PET images with an anatomical MRI scan of the subject for accurate anatomical localization of brain regions.
-
Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI for brain regions of interest (e.g., caudate, putamen, nucleus accumbens, and cerebellum).
-
Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the average radioactivity concentration in the ROI against time.
-
Kinetic Modeling: Apply a suitable kinetic model to the TACs to quantify D2/D3 receptor availability. The Simplified Reference Tissue Model (SRTM) is commonly used, with the cerebellum as the reference region, to estimate the non-displaceable binding potential (BPND).
-
Parametric Image Generation: Generate parametric images of BPND to visualize the distribution of D2/D3 receptors throughout the brain.
-
Statistical Analysis: Perform statistical analysis on the quantified BPND values to compare between groups or conditions.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for this compound PET Imaging
Caption: Standardized workflow for a typical [11C]this compound PET imaging study.
References
- 1. Dual time-point imaging for post-dose binding potential estimation applied to a [11C]raclopride PET dose occupancy study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reproducibility of striatal and thalamic dopamine D2 receptor binding using [11C]raclopride with high-resolution positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An alternative synthesis of [11C]raclopride for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling and Use of Eticlopride in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eticlopride is a substituted benzamide that acts as a high-affinity, selective antagonist for the dopamine D2 and D3 receptors.[1][2] Its favorable binding characteristics make it an invaluable tool in neuroscience research for the characterization of these receptors. Radiolabeled forms of this compound, particularly [³H]this compound, are extensively used in in vitro receptor binding assays to determine the affinity of novel compounds for the D2/D3 receptors and to quantify receptor density in various tissues.[3]
These application notes provide detailed protocols for the radiolabeling of this compound and its subsequent use in saturation and competition receptor binding assays.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound and other common ligands for dopamine receptors.
Table 1: Binding Affinity (Ki) of this compound for Various Receptors
| Receptor | Ki (nM) |
| Dopamine D2 | 0.09[4] |
| Dopamine D3 | 1.5 (in CCL1.3 cells), 0.78 (in MN9D cells) |
| α1-adrenergic | 112[4] |
| α2-adrenergic | 699 |
| 5-HT1 | 6220 |
| 5-HT2 | 830 |
Table 2: Comparison of Binding Affinities (Ki in nM) of Various Antagonists for Dopamine D2 Receptors
| Compound | Ki (nM) for D2 Receptor |
| This compound | ~0.92 |
| Haloperidol | 1.2 |
| Spiperone | 0.26 |
| Sulpiride | 18.2 |
| Remoxipride | 703 |
Experimental Protocols
Radiolabeling of this compound with Tritium ([³H])
While the custom synthesis of radiolabeled compounds is a complex process often outsourced to specialized laboratories, the following outlines a general procedure for the tritiation of this compound. This protocol is for illustrative purposes.
Objective: To introduce a tritium label into the this compound molecule, creating [³H]this compound with high specific activity suitable for receptor binding assays.
Materials:
-
This compound precursor (des-ethyl this compound)
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethyl acetate)
-
Inert gas (e.g., argon or nitrogen)
-
HPLC system for purification
-
Scintillation counter for activity determination
Protocol:
-
Precursor Preparation: Synthesize or procure a suitable precursor for tritiation. A common strategy is to use a precursor with a halogenated aromatic ring or an unsaturated bond that can be catalytically reduced with tritium gas. For this compound, a de-ethylated precursor could be used for subsequent tritiomethylation, or a precursor with a site for catalytic tritium exchange can be designed.
-
Catalytic Tritiation: In a specialized radiochemistry laboratory equipped with a tritium manifold, dissolve the this compound precursor in an anhydrous solvent. Add a palladium on carbon catalyst.
-
Introduce tritium gas into the reaction vessel and stir the mixture under a positive pressure of ³H₂ for a predetermined time.
-
Work-up and Purification: After the reaction, carefully remove the excess tritium gas and the catalyst. The crude radiolabeled product is then purified using High-Performance Liquid Chromatography (HPLC) to separate [³H]this compound from unlabeled precursor and any side products.
-
Specific Activity Determination: The specific activity of the purified [³H]this compound is determined by measuring the radioactivity in a known amount of the compound using a liquid scintillation counter.
Preparation of Cell Membranes Expressing Dopamine D2 Receptors
This protocol describes the preparation of crude cell membranes from cultured cells (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor.
Materials:
-
Confluent culture of HEK293-D2R or CHO-D2R cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
BCA protein assay kit
Protocol:
-
Cell Harvesting: Wash the confluent cell monolayers with ice-cold PBS. Scrape the cells into fresh ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Homogenization: Discard the supernatant and resuspend the cell pellet in ice-cold Membrane Preparation Buffer. Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes or by sonication.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Membrane Preparation Buffer, and repeat the centrifugation step.
-
Final Preparation and Storage: Discard the final supernatant and resuspend the membrane pellet in a small volume of Assay Buffer (see below) or a storage buffer containing a cryoprotectant like 10% glycerol.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay with [³H]this compound
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound in the prepared cell membranes.
Materials:
-
D2 receptor-containing cell membranes
-
[³H]this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Unlabeled this compound or another suitable D2 antagonist (e.g., haloperidol) for determining non-specific binding
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add increasing concentrations of [³H]this compound to wells containing the cell membrane preparation (50-100 µg of protein per well) in Assay Buffer.
-
Non-specific Binding: Add the same increasing concentrations of [³H]this compound to wells containing the cell membrane preparation and a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol) to saturate the D2 receptors.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Fit the data using non-linear regression analysis to a one-site binding model to determine the Kd and Bmax values.
-
Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound for the D2 receptor by measuring its ability to compete with [³H]this compound binding.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compound(s).
Protocol:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Wells containing cell membranes, a fixed concentration of [³H]this compound (typically at or near its Kd value), and Assay Buffer.
-
Non-specific Binding: Wells containing cell membranes, the fixed concentration of [³H]this compound, and a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).
-
Competition: Wells containing cell membranes, the fixed concentration of [³H]this compound, and increasing concentrations of the unlabeled test compound.
-
-
Incubation, Filtration, and Radioactivity Measurement: Follow the same procedure as in the saturation binding assay (steps 2-4).
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to fit the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]this compound).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [³H]this compound used and Kd is its dissociation constant determined from the saturation binding assay.
-
Visualizations
Caption: Experimental workflow for radiolabeling this compound and performing receptor binding assays.
Caption: Simplified signaling pathway of the dopamine D2 receptor.
References
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationships for a Series of this compound-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some in vitro receptor binding properties of [3H]this compound, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Eticlopride in Rat Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of eticlopride, a selective dopamine D2 receptor antagonist, in rat self-administration studies. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in designing and conducting their experiments.
Introduction
This compound is a valuable pharmacological tool for investigating the role of dopamine D2 receptors in the reinforcing properties of drugs of abuse and natural rewards. By antagonizing D2 receptors, this compound can modulate self-administration behaviors, providing insights into the underlying neurobiological mechanisms of addiction and motivation. These protocols and data summaries are intended to serve as a detailed resource for researchers utilizing this compound in rat self-administration paradigms.
Quantitative Data Summary
The following tables summarize typical dosages and administration parameters for this compound in various rat self-administration studies.
Table 1: this compound Dosage for Food Self-Administration Studies
| Reinforcer | This compound Dose | Route of Administration | Timing of Administration | Key Finding | Reference |
| Food Pellets | 0.03 mg/kg | Subcutaneous (s.c.) | 15 minutes prior to session | Accelerated extinction and delayed reacquisition of food self-administration. | [1][2] |
Table 2: this compound Dosage for Drug Self-Administration Studies
| Self-Administered Drug | This compound Dose | Route of Administration | Timing of Administration | Key Finding | Reference |
| Cocaine | 0.1 and 0.18 mg/kg | Not specified | Pretreatment | Dose-dependently increased rates of cocaine self-administration. | [3][4] |
| Cotinine | 5 and 10 µg/kg | Subcutaneous (s.c.) | 30 minutes prior to session | Dose-dependently reduced the number of cotinine infusions and active responses. | [5] |
| Cocaine/Apomorphine | 0.02 µmol/kg | Intravenous (i.v.), Subcutaneous (s.c.), Intraperitoneal (i.p.) | 120 minutes after start of session | Route of administration influenced the time course and magnitude of the effect on self-administration. |
Experimental Protocols
Food Self-Administration Protocol
This protocol is adapted from studies investigating the effect of this compound on the extinction and reacquisition of food-reinforced behavior.
a. Subjects: Adult male rats (e.g., Sprague-Dawley) are typically used. They should be housed individually and maintained on a restricted diet to motivate responding for food rewards.
b. Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a food pellet dispenser, and a cue light.
c. Procedure:
-
Acquisition Phase (7 days): Rats are trained to press the active lever to receive a food pellet (e.g., 45 mg) on a fixed-ratio 1 (FR1) schedule of reinforcement. Each session lasts for 1 hour.
-
Extinction Phase (7 days): Active lever presses no longer result in the delivery of food pellets. Rats are divided into groups and pre-treated with either this compound (0.03 mg/kg, s.c.) or saline 15 minutes before each session.
-
Reacquisition Phase (7 days): Responding on the active lever once again results in food pellet delivery. The groups from the extinction phase can be further subdivided to assess the effects of this compound history on reacquisition. For example, groups could receive saline or this compound pre-treatment before each reacquisition session.
d. Data Analysis: The primary dependent variables are the number of active and inactive lever presses. Locomotor activity can also be measured to control for non-specific motor effects of the drug.
Intravenous Drug Self-Administration Protocol
This protocol provides a general framework for intravenous drug self-administration studies, which can be adapted for various drugs of abuse.
a. Subjects: Adult male rats are fitted with chronic indwelling intravenous catheters.
b. Surgical Procedure: Intravenous Catheter Implantation Aseptic surgical techniques are required for this procedure.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture or isoflurane).
-
Incision: Make a small incision on the back, between the scapulae, and another small incision over the jugular vein.
-
Catheter Insertion: Carefully dissect the jugular vein and insert a silastic catheter. The catheter is then passed subcutaneously from the jugular incision to the dorsal incision.
-
Securing the Catheter: The catheter is secured to the vein and the incisions are closed. The external part of the catheter is attached to a back-mounted port.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before starting the self-administration experiments. Catheter patency should be checked regularly with a sterile saline flush containing an anticoagulant like heparin.
c. Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump connected to the rat's catheter via a tether system, and cue lights.
d. Procedure:
-
Acquisition: Rats are trained to press the active lever to receive an intravenous infusion of the drug (e.g., cocaine, heroin). Each infusion is typically paired with a discrete cue light. Sessions are usually 2 hours long.
-
This compound Treatment: Once a stable baseline of self-administration is established, the effect of this compound can be assessed. This compound can be administered systemically (s.c., i.p.) or directly into specific brain regions prior to the self-administration session. The dose of this compound will depend on the research question and the drug being self-administered (see Table 2).
-
Data Analysis: Key measures include the number of infusions earned, and active and inactive lever presses. Dose-response curves can be generated by varying the unit dose of the self-administered drug.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: this compound blocks dopamine's inhibitory effect on adenylyl cyclase.
Experimental Workflow for this compound in Self-Administration
Caption: Workflow for this compound's effect on self-administration.
References
- 1. The dopamine D2 antagonist this compound accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D2 antagonist this compound accelerates extinction and delays reacquisition of food self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Dopamine D2-like Receptors in Cocaine Self-Administration: Studies with D2 Receptor Mutant Mice and Novel D2 Receptor Antagonists | Journal of Neuroscience [jneurosci.org]
- 4. Role of dopamine D2-like receptors in cocaine self-administration: studies with D2 receptor mutant mice and novel D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The involvement of dopamine and D2 receptor-mediated transmission in effects of cotinine in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Recording with Eticlopride Reverse Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the combined use of in vivo intracellular recording and reverse microdialysis of eticlopride. This powerful combination of techniques allows for the precise delivery of a selective dopamine D2 receptor antagonist to a specific brain region while simultaneously monitoring the real-time effects on the electrophysiological properties of individual neurons. This approach is invaluable for dissecting the role of D2 receptor signaling in neuronal excitability, synaptic integration, and overall circuit function. The information herein is intended to guide researchers in the design and execution of these complex but highly informative experiments.
Core Concepts
Intracellular Recording: This electrophysiological technique involves inserting a microelectrode directly into a single neuron to measure its membrane potential. It provides a high-fidelity recording of subthreshold events, such as synaptic potentials, and suprathreshold events, like action potentials. This allows for a detailed analysis of neuronal excitability, membrane resistance, and the integration of synaptic inputs.
Reverse Microdialysis: This in vivo technique utilizes a semi-permeable microdialysis probe implanted in a specific brain region. Unlike traditional microdialysis, which is used for sampling endogenous substances, reverse microdialysis involves perfusing a solution containing a pharmacological agent (in this case, this compound) through the probe. The agent then diffuses out of the probe and into the surrounding brain tissue, allowing for localized drug administration.
This compound: A selective antagonist for the dopamine D2 receptor. By blocking D2 receptors, this compound prevents the binding of endogenous dopamine and inhibits the downstream signaling pathways typically activated by these receptors. This makes it an essential tool for investigating the physiological functions of D2 receptor-mediated neurotransmission.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on the membrane properties of striatal neurons, as determined by in vivo intracellular recording combined with reverse microdialysis. The data is primarily derived from the foundational study by West and Grace (2002), which provides a clear example of the application of this combined technique.[3][4][5]
Table 1: Effects of Intrastriatal this compound Infusion on Spontaneous Membrane Potential
| Parameter | aCSF (Control) | This compound (20 µM) | Percent Change |
| Up-State Membrane Potential (mV) | -62.3 ± 1.8 | -57.1 ± 2.3 | ↑ 8.3% |
| Down-State Membrane Potential (mV) | -79.5 ± 2.1 | -72.4 ± 3.1 | ↑ 8.9% |
| Firing Rate (spikes/s) | 0.1 ± 0.1 | 1.5 ± 0.8* | ↑ 1400% |
-
Data are presented as mean ± SEM. *p < 0.05 compared to aCSF control. Data adapted from West & Grace, 2002.
Table 2: Effects of Intrastriatal this compound Infusion on Evoked Neuronal Activity
| Parameter | aCSF (Control) | This compound (20 µM) | Percent Change |
| Action Potential Threshold (pA) | 1.2 ± 0.2 | 0.7 ± 0.1 | ↓ 41.7% |
| Number of Evoked Spikes (at +1.0 nA) | 3.2 ± 0.6 | 6.8 ± 1.1 | ↑ 112.5% |
| Maximal EPSP Amplitude (mV) | 8.7 ± 1.2 | 14.3 ± 1.9* | ↑ 64.4% |
-
Data are presented as mean ± SEM. *p < 0.05 compared to aCSF control. Data adapted from West & Grace, 2002.
Experimental Protocols
The following protocols provide a detailed methodology for performing combined intracellular recording with this compound reverse microdialysis in an anesthetized rat model, based on the procedures outlined by West and Grace (2002).
Animal Preparation and Anesthesia
-
Animal Model: Adult male Sprague-Dawley rats (250-350 g) are suitable for this procedure.
-
Anesthesia: Anesthetize the rat with chloral hydrate (400 mg/kg, i.p.). Maintain a stable level of anesthesia throughout the experiment with supplemental doses as needed, confirmed by the absence of a pedal withdrawal reflex.
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Surgical Preparation: Make a midline incision on the scalp and retract the skin to expose the skull. Clean the skull surface of connective tissue.
Microdialysis Probe Implantation
-
Probe Preparation: Use a concentric microdialysis probe with a 2-4 mm semi-permeable membrane. Prior to implantation, flush the probe with artificial cerebrospinal fluid (aCSF) to remove any glycerol and check for leaks.
-
Craniotomy for Microdialysis Probe: Drill a burr hole over the target brain region (e.g., dorsal striatum, coordinates from a rat brain atlas).
-
Probe Implantation: Slowly lower the microdialysis probe to the desired depth using the stereotaxic manipulator. Secure the probe to the skull with dental cement.
-
Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for at least 2 hours to allow the tissue to equilibrate before starting the experiment.
Intracellular Recording Electrode Placement
-
Electrode Preparation: Pull sharp microelectrodes from borosilicate glass capillaries using a micropipette puller. The tip resistance should be between 60-120 MΩ when filled with 3 M potassium acetate.
-
Craniotomy for Recording Electrode: Drill a second burr hole for the recording electrode, positioned to allow angled access to the vicinity of the microdialysis probe.
-
Electrode Placement: Carefully lower the microelectrode into the brain using a hydraulic micromanipulator. Advance the electrode in small increments while monitoring for neuronal activity.
-
Neuronal Impalement: Once a neuron is encountered, achieve a stable intracellular recording by gently advancing the electrode to penetrate the cell membrane. A stable recording is characterized by a sharp drop in potential to a negative resting membrane potential (typically -60 to -80 mV) and the presence of action potentials with overshooting amplitudes.
Combined Reverse Microdialysis and Intracellular Recording
-
Baseline Recording: Once a stable intracellular recording is established, record baseline neuronal activity while continuing to perfuse the microdialysis probe with aCSF. This includes spontaneous activity and responses to injected current pulses.
-
This compound Infusion: Switch the perfusion solution from aCSF to aCSF containing this compound hydrochloride (e.g., 20 µM). This can be done using a liquid switch to minimize disruption.
-
Data Acquisition: Continuously record the intracellular activity during the this compound infusion. Monitor for changes in resting membrane potential, input resistance, action potential threshold, and firing rate.
-
Washout: After a sufficient period of drug application, switch the perfusion back to aCSF to observe any washout effects.
Visualizations
Signaling Pathway
Caption: Dopamine D2 Receptor Signaling Pathway and the Action of this compound.
Experimental Workflow
Caption: Experimental Workflow for Combined Intracellular Recording and Reverse Microdialysis.
Logical Relationships
References
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis | Journal of Neuroscience [jneurosci.org]
- 5. Opposite influences of endogenous dopamine D1 and D2 receptor activation on activity states and electrophysiological properties of striatal neurons: studies combining in vivo intracellular recordings and reverse microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Eticlopride in Operant Conditioning: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eticlopride is a substituted benzamide that acts as a potent and selective antagonist for the dopamine D2 receptor.[1][2] Its high affinity for D2-like receptors makes it an invaluable pharmacological tool for investigating the role of dopamine in reinforcement, motivation, and learning.[2][3] In operant conditioning paradigms, this compound is frequently used to probe the neural underpinnings of reward-seeking behaviors, assess the reinforcing efficacy of stimuli like food or drugs of abuse, and model the effects of dopamine system dysregulation seen in various neuropsychiatric disorders.[4] These notes provide an overview of this compound's mechanism of action and detailed protocols for its application in common operant conditioning schedules.
Mechanism of Action: D2 Receptor Antagonism
This compound exerts its effects by competitively blocking dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) that typically couple to Gαi/o proteins. Activation of D2 receptors by endogenous dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By binding to these receptors without activating them, this compound prevents dopamine-mediated signaling, effectively attenuating the reinforcing and motivational properties of rewarding stimuli. This blockade is crucial for understanding how D2 receptor pathways modulate behaviors driven by positive reinforcement.
Dopamine D2 Receptor Signaling Pathway
Caption: this compound blocks dopamine from binding to the D2 receptor.
Data Presentation: Summary of this compound Effects
The following tables summarize quantitative data from representative studies using this compound in various operant conditioning paradigms.
Table 1: Effect of this compound (0.03 mg/kg, s.c.) on Food-Reinforced Responding in Rats
| Experimental Phase | Treatment Group | Active Lever Presses (per session) | Inactive Lever Presses (per session) | Locomotor Activity (photobeam breaks/session) |
| Extinction | Saline | Decreased Gradually | 2.1 ± 0.5 | 1555.2 ± 152.4 |
| This compound | Decreased Rapidly | 1.2 ± 0.5 | 1522.4 ± 115.4 | |
| Reacquisition | Saline/Saline | High | 1.5 ± 0.2 | 1684.7 ± 131.1 |
| Saline/Eticlopride | Low | 0.8 ± 0.2 | 1337.4 ± 152.8 | |
| This compound/Saline | Moderately Low | 1.6 ± 0.3 | 1790.7 ± 122.0 | |
| This compound/Eticlopride | Very Low | 0.2 ± 0.1* | 1554.2 ± 163.4 |
*Indicates a significant difference compared to the saline control group.
Table 2: Dose-Dependent Effect of this compound on Cocaine Self-Administration in Rodents
| Species | Reinforcement Schedule | This compound Dose (mg/kg) | Unit Cocaine Dose (mg/kg/infusion) | Outcome |
| Mouse | Fixed Ratio | 0.10 | 1.0 | Significant increase in self-administration rate |
| 0.18 | 1.0 & 3.2 | Significant increase in self-administration rate (rightward shift in dose-effect curve) | ||
| 0.30 | 1.0 | Disrupted responding patterns | ||
| Rat | Progressive Ratio | 0.02 (20 µg/kg) | 0.75 | Dose-dependent reduction in breakpoint |
| 0.04 (40 µg/kg) | 0.75 | Dose-dependent reduction in breakpoint |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Food Reinforcement (Fixed-Ratio Schedule)
This protocol is adapted from studies investigating how D2 receptor blockade affects the primary and secondary reinforcing properties of food.
Objective: To determine if this compound administration accelerates the extinction of a food-reinforced operant response and delays its reacquisition.
1. Subjects & Apparatus:
-
Subjects: Male Long-Evans rats (approx. 450g), individually housed and food-restricted to 85-90% of their free-feeding weight.
-
Apparatus: Standard operant conditioning chambers equipped with two retractable levers and a food pellet dispenser.
2. Experimental Workflow:
Caption: Workflow for a food-reinforced fixed-ratio experiment.
3. Detailed Procedure:
-
Phase 1: Training (7 days):
-
Place food-restricted rats in the operant chambers for daily 1-hour sessions.
-
Reinforce presses on the designated "active" lever with a single food pellet on a Fixed-Ratio 1 (FR1) schedule.
-
Presses on the "inactive" lever have no consequences but are recorded.
-
During the last two days, administer saline injections (1 ml/kg, s.c.) approximately 1 hour after the session to acclimate rats to the injection procedure.
-
-
Phase 2: Extinction (7 days):
-
Randomly divide the rats into two main groups: one to receive saline and the other to receive this compound.
-
15 minutes before each 1-hour session, administer either saline (1 ml/kg, s.c.) or this compound (0.03 mg/kg, s.c.).
-
During the session, active lever presses no longer deliver food pellets. Record all lever presses.
-
-
Phase 3: Reacquisition (7 days):
-
Further subdivide the two extinction groups into four total groups for the reacquisition phase: Saline-Saline, Saline-Eticlopride, this compound-Saline, and this compound-Eticlopride.
-
Administer the corresponding injection (saline or 0.03 mg/kg this compound) 15 minutes prior to each 1-hour session.
-
Reinstate the FR1 schedule where active lever presses once again deliver food pellets.
-
-
Data Collection & Analysis:
-
Throughout all phases, record the number of active and inactive lever presses, as well as locomotor activity via photobeam breaks.
-
Analyze the data using ANOVA to compare the effects of the drug treatment across the different phases. Pay close attention to the rate of decline in lever pressing during extinction and the rate of re-learning during reacquisition.
-
Protocol 2: Assessing Reinforcing Efficacy with a Progressive-Ratio Schedule
This protocol describes a general method for using a progressive-ratio (PR) schedule to measure the motivational value of a reinforcer, with specific adaptations for this compound administration based on relevant literature.
Objective: To measure the effect of this compound on the breakpoint for a reinforcing stimulus (e.g., food or cocaine), which serves as an index of motivation.
1. Subjects & Apparatus:
-
Subjects: Male Sprague-Dawley or Wistar rats, surgically prepared with intravenous (IV) catheters if using a drug reinforcer. Food or water restricted if using appetitive reinforcers.
-
Apparatus: Standard operant conditioning chambers. For drug self-administration, the chamber must be connected to a syringe pump for automated infusions.
2. Detailed Procedure:
-
Phase 1: Initial Training (FR Schedule):
-
Train rats to press a lever for a reinforcer on a simple schedule, such as FR1. For cocaine, a typical dose is 0.5-0.75 mg/kg/infusion. For food, use standard 45 mg pellets.
-
Each reinforcer delivery should be paired with a discrete cue (e.g., a light and/or tone) to facilitate learning.
-
Gradually increase the FR requirement (e.g., FR1 -> FR2 -> FR5) across several days until responding is stable.
-
-
Phase 2: Progressive-Ratio (PR) Baseline:
-
Switch the schedule to a PR schedule. A common progression requires an exponentially increasing number of lever presses for each subsequent reinforcer (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).
-
A session typically ends after a predetermined period of inactivity (e.g., 1 hour) following the last reinforcer delivery.
-
The primary dependent measure is the breakpoint : the final ratio completed before the cessation of responding.
-
Run daily sessions until breakpoints are stable (e.g., <15% variation across 3 consecutive days).
-
-
Phase 3: this compound Administration:
-
Once a stable baseline is established, begin drug testing.
-
Administer this compound (e.g., 0.01, 0.02, 0.04 mg/kg, s.c. or i.p.) or vehicle (saline) 15-30 minutes before the start of the PR session. Use a within-subjects design where each animal receives each dose in a counterbalanced order.
-
Allow for several baseline days between drug test days to ensure washout of any lingering drug effects.
-
-
Data Collection & Analysis:
-
Record the breakpoint for each session.
-
Analyze the data using a repeated-measures ANOVA to determine if this compound produced a significant, dose-dependent change in the breakpoint. A reduction in breakpoint is interpreted as a decrease in the reinforcing efficacy of the reward.
-
3. Logical Relationship Diagram:
Caption: Causal chain from this compound administration to behavior.
Conclusion
This compound is a powerful tool for dissecting the role of the D2 receptor in operant behaviors. By attenuating the reinforcing properties of rewards, it allows researchers to quantify the contribution of dopaminergic signaling to motivation and choice. The protocols outlined here provide a foundation for using this compound in fixed-ratio and progressive-ratio paradigms to investigate drug efficacy, model neuropsychiatric conditions, and explore the fundamental mechanisms of reinforcement learning. Careful implementation of these methods, with appropriate controls, will yield robust and interpretable data for professionals in neuroscience and drug development.
References
- 1. Firing Rate of Nucleus Accumbens Neurons Is Dopamine-Dependent and Reflects the Timing of Cocaine-Seeking Behavior in Rats on a Progressive Ratio Schedule of Reinforcement | Journal of Neuroscience [jneurosci.org]
- 2. Frontiers | A reinforcement learning model with choice traces for a progressive ratio schedule [frontiersin.org]
- 3. The dopamine D2 antagonist this compound accelerates extinction and delays reacquisition of food self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D2 antagonist this compound accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Protocol for Dopamine D2 Receptor Expression Using a Fluorescent Eticlopride Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR), is a critical target in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[1] Quantifying D2R expression and ligand binding on the cell surface is essential for drug screening and development. While antibody-based flow cytometry is common, fluorescent ligand binding assays offer a direct method to probe the receptor's binding pocket and assess the affinity of unlabeled compounds.[2] Eticlopride is a well-characterized antagonist with high affinity and selectivity for the D2 receptor.[3][4] This document provides a detailed protocol for quantifying D2 receptor expression on whole, live cells using a fluorescently-conjugated this compound and flow cytometry. The protocol includes methods for total binding assessment and a competitive binding assay to determine binding specificity and the affinity of other unlabeled ligands.
Principle of the Assay
This protocol is based on the principle of direct ligand binding measured by flow cytometry.[2] A fluorescently-labeled this compound analog binds to cells expressing the D2 receptor. The fluorescence intensity of individual cells is proportional to the number of available receptors. By measuring the Mean Fluorescence Intensity (MFI), one can quantify receptor expression. A competitive binding experiment, where unlabeled ligands compete with the fluorescent ligand for receptor binding, is included to validate the specificity of the binding and to calculate the inhibitory constant (Ki) of test compounds.
Experimental Protocols
Materials and Reagents
-
Cells: Cell line endogenously expressing or transfected to express Dopamine D2 receptors (e.g., HEK293-D2R, CHO-D2R).
-
Fluorescent Ligand: Fluorescently-conjugated this compound (e.g., this compound-FITC, this compound-AlexaFluor488). Note: This may require custom synthesis or sourcing from specialized vendors.
-
Unlabeled Ligands:
-
Unlabeled this compound hydrochloride (for competition/specificity control).
-
Other D2R antagonists/agonists for testing.
-
-
Assay Buffer: Phosphate Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA) and 1 mM MgCl₂, pH 7.4.
-
Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorophore (e.g., 488 nm laser for FITC/AlexaFluor488).
-
Microplates: 96-well V-bottom plates.
Cell Preparation
-
Culture D2R-expressing cells to 70-80% confluency using standard cell culture techniques.
-
Gently detach cells from the culture flask using a non-enzymatic cell dissociation solution to preserve surface receptor integrity.
-
Wash the cells by centrifuging at 300 x g for 5 minutes and resuspending the pellet in cold Assay Buffer.
-
Perform a cell count and adjust the cell density to 1 x 10⁶ cells/mL in cold Assay Buffer.
-
Keep cells on ice until use.
Total Binding Assay Protocol
-
Add 100 µL of the cell suspension (100,000 cells) to the wells of a 96-well V-bottom plate.
-
Prepare serial dilutions of the fluorescently-conjugated this compound in Assay Buffer.
-
Add 50 µL of the fluorescent ligand dilutions to the wells. For initial experiments, a concentration range from 0.1 nM to 50 nM is recommended. This compound has a high affinity for D2R, with a Ki value typically in the low nanomolar range (around 0.06-0.92 nM).
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Wash the cells twice with 200 µL of cold Assay Buffer, centrifuging at 300 x g for 5 minutes between washes to pellet the cells.
-
Resuspend the final cell pellet in 200 µL of Assay Buffer.
-
Analyze the samples on a flow cytometer.
Competitive Binding Assay Protocol
-
Add 100 µL of the cell suspension (100,000 cells) to the wells of a 96-well V-bottom plate.
-
Add 50 µL of unlabeled competitor ligand (e.g., unlabeled this compound or a test compound) at various concentrations. For determining non-specific binding, use a high concentration of unlabeled this compound (e.g., 10 µM).
-
Incubate for 15 minutes at room temperature.
-
Add 50 µL of the fluorescently-conjugated this compound at a fixed concentration. This concentration should be close to its dissociation constant (Kd), typically 1-2 nM, to ensure sensitive competition.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Wash the cells twice with 200 µL of cold Assay Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 200 µL of Assay Buffer.
-
Analyze the samples on a flow cytometer.
Flow Cytometry Analysis
-
Gate the single-cell population using Forward Scatter (FSC) and Side Scatter (SSC) plots to exclude debris and cell aggregates.
-
Record the fluorescence intensity (e.g., in the FITC channel) for at least 10,000-20,000 gated events per sample.
-
Determine the Median Fluorescence Intensity (MFI) for each sample.
-
Specific binding is calculated by subtracting the MFI of the non-specific binding sample (excess unlabeled ligand) from the MFI of the total binding sample.
Data Presentation
Quantitative data from the flow cytometry experiments should be summarized for clear interpretation and comparison.
Table 1: Saturation Binding Analysis
This table summarizes the data from a total binding experiment to determine the Kd of the fluorescent ligand.
| [Fluorescent this compound] (nM) | Total Binding MFI | Non-Specific Binding MFI | Specific Binding MFI |
| 0.1 | 150 | 100 | 50 |
| 0.5 | 450 | 105 | 345 |
| 1.0 | 800 | 110 | 690 |
| 5.0 | 2500 | 125 | 2375 |
| 10.0 | 4000 | 150 | 3850 |
| 20.0 | 4800 | 175 | 4625 |
| 50.0 | 5100 | 200 | 4900 |
Table 2: Competitive Binding Analysis
This table presents data from a competition experiment to determine the IC50 and Ki of an unlabeled test compound.
| [Unlabeled Compound] (nM) | MFI | % Inhibition |
| 0 (No Competitor) | 4000 | 0% |
| 0.1 | 3850 | 3.75% |
| 1.0 | 3200 | 20.0% |
| 10.0 | 2100 | 47.5% |
| 100.0 | 850 | 78.75% |
| 1000.0 | 250 | 93.75% |
| 10000 (Non-Specific) | 150 | 100% |
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for D2R binding assay.
Caption: Simplified D2 receptor signaling pathway.
References
- 1. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 2. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eticlopride in Studies of Cocaine-Induced Behaviors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eticlopride is a selective antagonist of the dopamine D2 receptor, a key component of the brain's reward system.[1][2] Cocaine, a potent psychostimulant, exerts its reinforcing effects primarily by blocking the dopamine transporter, leading to an increase in extracellular dopamine in brain regions like the nucleus accumbens.[3][4][5] This surge in dopamine activates postsynaptic receptors, including the D2 receptor, contributing to the rewarding and addictive properties of the drug. Given its mechanism of action, this compound is a valuable pharmacological tool to investigate the role of D2 receptors in mediating the behavioral effects of cocaine. These application notes provide a summary of key findings and detailed protocols for utilizing this compound in preclinical studies of cocaine-induced behaviors.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cocaine-induced behaviors across different animal models.
Table 1: Effects of this compound on Cocaine Self-Administration
| Animal Model | Cocaine Dose | This compound Dose (Route) | Effect on Cocaine Self-Administration | Reference |
| Rat | 125 µ g/infusion (IV) | 0.03-0.3 mg/kg (IP) | Decreased self-administration | |
| Rat | 250 µ g/infusion (IV) | 0.03 and 0.1 mg/kg (IP) | Increased self-administration | |
| Rat | 250 µ g/infusion (IV) | 0.3 mg/kg (IP) | Decreased self-administration | |
| Rat | 500 µ g/infusion (IV) | 0.03-0.3 mg/kg (IP) | Increased self-administration | |
| Rat | 5.0-20.0 mg/kg (IP, for reinstatement) | 0.01-0.30 mg/kg | Attenuated cocaine-seeking |
Table 2: Effects of this compound on Cocaine-Induced Locomotor Activity
| Animal Model | Cocaine Dose (Route) | This compound Dose (Route) | Effect on Locomotor Activity | Reference |
| Rat | 15 mg/kg (IP) | 10 and 50 µg/kg (SC) | Potently inhibited hypermotility | |
| Mouse | 10 mg/kg (IP) | 0.03, 0.05, or 0.07 mg/kg | Did not enhance cocaine-induced locomotion in males; induced sensitization in females at 0.03 and 0.05 mg/kg |
Table 3: Effects of this compound on Cocaine-Conditioned Place Preference (CPP)
| Animal Model | Cocaine Dose (for conditioning) | This compound Dose (Route) | Effect on CPP | Reference |
| Rat | 20 mg/kg | Not specified in abstract | Implied attenuation of CPP expression (D2 antagonism) |
Experimental Protocols
Cocaine Self-Administration in Rats
This protocol is designed to assess the reinforcing effects of cocaine and the ability of this compound to modulate these effects.
1.1. Surgical Procedure: Intravenous Catheter Implantation
-
Anesthesia: Anesthetize rats with a mixture of ketamine (e.g., 100 mg/kg, IP) and xylazine (e.g., 10 mg/kg, IP).
-
Catheter Preparation: Construct a chronic indwelling catheter from Silastic tubing.
-
Implantation: Aseptically implant the catheter into the right jugular vein, with the tubing passing subcutaneously to exit on the rat's back. Secure the catheter assembly.
-
Post-operative Care: Administer analgesics and allow a recovery period of at least 5-7 days. Flush the catheter daily with a heparinized saline solution to maintain patency.
1.2. Self-Administration Training
-
Apparatus: Use standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to the rat's catheter.
-
Acquisition: Train rats to press a designated "active" lever to receive an intravenous infusion of cocaine (e.g., 0.25-0.75 mg/kg/infusion). Each infusion should be paired with a discrete cue (e.g., illumination of the stimulus light). The other lever ("inactive") has no programmed consequences. Sessions are typically 2 hours daily.
-
Stability Criteria: Continue training until a stable pattern of responding is established (e.g., consistent number of infusions per session over three consecutive days).
1.3. This compound Treatment and Testing
-
Drug Preparation: Dissolve cocaine hydrochloride in sterile saline. Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Pretreatment: Administer this compound (e.g., 0.01-0.3 mg/kg, IP) or vehicle 15-30 minutes before the self-administration session.
-
Testing: Place the rat in the operant chamber and allow it to self-administer cocaine for the standard session duration.
-
Data Analysis: Record the number of infusions earned on the active and inactive levers. Analyze the data to determine if this compound alters the reinforcing efficacy of cocaine.
Experimental Workflow for Cocaine Self-Administration
Caption: Workflow for intravenous cocaine self-administration studies with this compound.
Cocaine-Induced Locomotor Activity in Mice
This protocol measures the stimulant effects of cocaine on locomotor activity and the antagonistic effects of this compound.
2.1. Apparatus
-
Use open-field arenas (e.g., 40 x 40 x 30 cm) equipped with automated photobeam detection systems to track horizontal movement.
2.2. Habituation
-
On the day before testing, place mice in the activity chambers for a habituation period (e.g., 30-60 minutes) to minimize novelty-induced hyperactivity on the test day.
2.3. Treatment and Testing
-
Drug Preparation: Prepare cocaine and this compound solutions as described above.
-
Pretreatment: Administer this compound (e.g., 10-100 µg/kg, SC) or vehicle.
-
Cocaine Administration: After the appropriate pretreatment time (e.g., 15-30 minutes), administer cocaine (e.g., 10-20 mg/kg, IP) or saline.
-
Testing: Immediately place the mouse in the center of the open-field arena and record locomotor activity for a set duration (e.g., 30-60 minutes).
2.4. Data Analysis
-
Quantify locomotor activity as total distance traveled or the number of photobeam breaks.
-
Compare the locomotor activity of different treatment groups to determine the effect of this compound on cocaine-induced hyperlocomotion.
Experimental Workflow for Locomotor Activity
Caption: Workflow for cocaine-induced locomotor activity studies with this compound.
Cocaine-Conditioned Place Preference (CPP) in Rodents
This protocol assesses the rewarding properties of cocaine by measuring the animal's preference for an environment previously paired with the drug.
3.1. Apparatus
-
Use a three-chamber CPP apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.
3.2. Experimental Phases
-
Pre-conditioning (Baseline Preference):
-
Place the animal in the central chamber and allow it to freely explore all three chambers for a set time (e.g., 15-20 minutes).
-
Record the time spent in each chamber to determine any initial preference. A biased design pairs cocaine with the initially non-preferred chamber.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days with alternating drug and vehicle pairings.
-
Drug Pairing: Administer cocaine (e.g., 10-20 mg/kg, IP) and immediately confine the animal to one of the conditioning chambers for a set duration (e.g., 30 minutes).
-
Vehicle Pairing: On alternate days, administer saline and confine the animal to the other conditioning chamber for the same duration.
-
This compound Administration: To test the effect of this compound on the acquisition of CPP, administer it before each cocaine pairing. To test its effect on the expression of CPP, administer it before the post-conditioning test.
-
-
Post-conditioning (Test for Preference):
-
Place the animal in the central chamber in a drug-free state and allow it to freely explore all three chambers.
-
Record the time spent in each chamber.
-
3.3. Data Analysis
-
Calculate a preference score as the time spent in the cocaine-paired chamber minus the time spent in the saline-paired chamber during the post-conditioning test.
-
An increase in the preference score from baseline indicates a conditioned place preference for cocaine.
-
Compare the preference scores between treatment groups to determine the effect of this compound.
Experimental Workflow for Conditioned Place Preference
Caption: Workflow for cocaine-conditioned place preference studies.
Signaling Pathways
Cocaine's Effect on Dopamine Signaling
Cocaine blocks the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft. This leads to an accumulation of dopamine and prolonged stimulation of postsynaptic dopamine receptors, including D1 and D2 receptors.
Caption: Cocaine blocks dopamine reuptake, increasing synaptic dopamine and D2 receptor activation.
This compound's Mechanism of Action
This compound acts as a competitive antagonist at the D2 receptor. It binds to the receptor without activating it, thereby preventing dopamine from binding and initiating downstream signaling. This action allows researchers to probe the necessity of D2 receptor activation for cocaine's behavioral effects.
Caption: this compound competitively antagonizes the D2 receptor, blocking dopamine-mediated signaling.
Dopamine D2 Receptor Signaling Pathway
The D2 receptor is a G-protein coupled receptor that, upon activation by dopamine, typically couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Caption: Simplified dopamine D2 receptor signaling cascade and the inhibitory effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitization of Rapid Dopamine Signaling in the Nucleus Accumbens Core and Shell After Repeated Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferential enhancement of dopamine transmission within the nucleus accumbens shell by cocaine is attributable to a direct increase in phasic dopamine release events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regional influence of cocaine on evoked dopamine release in the nucleus accumbens core: A role for the caudal brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Eticlopride with Other Dopamine Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eticlopride is a substituted benzamide that acts as a selective and high-affinity antagonist for the dopamine D2 and D3 receptors.[1] It is a crucial pharmacological tool for investigating the function of D2-like receptors in various physiological and pathological processes.[2][3] These application notes provide detailed protocols for utilizing this compound in combination with other dopamine agents to explore the intricacies of the dopaminergic system.
This compound hydrochloride is a selective antagonist for the dopamine D2-like receptors, demonstrating a high affinity for D2 and D3 receptors with Ki values of 0.09 nM and 1.5 nM, respectively.[4] Its selectivity for D2-like receptors over D1-like receptors is significant, with a Ki value of 10,000 nM for D1 receptors. This selectivity makes it an invaluable tool for dissecting the specific roles of D2-like receptor signaling pathways.
Data Presentation
Table 1: Binding Affinity of this compound for Dopamine and Other Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2 | 0.09 | |
| Dopamine D3 | 1.5 (in CCL1.3 cells) | |
| Dopamine D1 | 10,000 | |
| α1-adrenergic | 112 | |
| α2-adrenergic | 699 | |
| 5-HT2 | 830 | |
| 5-HT1 | 6220 |
Table 2: In Vitro IC50 Values for this compound in Displacement Assays
| Radioligand | Receptor | IC50 (nM) | Reference | | --- | --- | --- | | [3H]spiperone | Dopamine D2 | 1.0 | | | [3H]domperidone | Dopamine D2 | 1.6 | | | [3H]ADTN | Dopamine D3 | 113 | |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for studying its effects in combination with a dopamine agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing Eticlopride dose to avoid motor side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Eticlopride, with a focus on optimizing dosage to minimize motor side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective antagonist for the dopamine D2 receptor.[1][2] It binds with high affinity to D2 receptors, thereby blocking the downstream signaling pathways normally initiated by dopamine. This mechanism of action makes it a valuable tool for studying the role of D2 receptors in various physiological and pathological processes.
Q2: What are the common motor side effects associated with this compound?
The primary motor side effects of this compound are related to its potent D2 receptor blockade in the nigrostriatal pathway, which can lead to extrapyramidal symptoms (EPS). In preclinical rodent models, these effects manifest as:
-
Catalepsy or Microcatalepsy: A state of immobility and failure to correct an externally imposed posture.[3][4]
-
Reduced Locomotor Activity: A decrease in spontaneous movement and exploration.
Q3: At what doses are motor side effects typically observed?
The dose at which motor side effects are observed can vary depending on the animal species, strain, route of administration, and the specific behavioral test being used. However, based on published literature, a general guideline for rats is as follows:
| Dose Range (mg/kg) | Route | Observed Effect | Citation |
| 0.01 | s.c. | No significant modification of normal behavior. | [5] |
| 0.03 | s.c. | No obvious motor side-effects observed in an operant conditioning task. | |
| 0.02 - 0.16 | i.p. | Dose-dependent induction of microcatalepsy. | |
| > 0.05 | s.c. | Potential for motor impairment. |
Note: It is crucial to perform a dose-response study within your specific experimental paradigm to determine the optimal dose that achieves the desired D2 receptor occupancy without inducing confounding motor deficits.
Troubleshooting Guides
Problem: I am observing significant catalepsy in my animals, which is interfering with my primary behavioral measurements.
Possible Cause: The dose of this compound is too high.
Solutions:
-
Dose Reduction: Lower the dose of this compound. Based on the literature, doses around 0.01 - 0.03 mg/kg (s.c.) in rats are less likely to produce overt motor side effects.
-
Route of Administration: Consider if the route of administration (e.g., intraperitoneal vs. subcutaneous) is affecting the peak plasma concentration and contributing to the side effects. A slower absorption profile might be beneficial.
-
Time Course Analysis: Assess motor function at different time points after this compound administration. The peak motor side effects may not coincide with the optimal window for your primary behavioral test.
-
Control Experiments: Always include a vehicle-treated control group to ensure that the observed effects are drug-related. Additionally, a positive control group treated with a known cataleptogenic agent (at a dose that doesn't completely immobilize the animal) can help validate your motor assessment assay.
Problem: My animals are showing reduced locomotor activity in the open field test after this compound administration, making it difficult to interpret cognitive or anxiety-related behaviors.
Possible Cause: The dose of this compound is suppressing spontaneous movement.
Solutions:
-
Dose-Response Study: Conduct a thorough dose-response study using the open field test to identify a dose of this compound that does not significantly reduce total distance traveled or rearing frequency compared to vehicle-treated animals.
-
Habituation: Ensure adequate habituation to the testing room and apparatus to minimize anxiety-induced hypoactivity, which could be confounded with drug effects.
-
Alternative Behavioral Paradigms: If reducing the dose is not feasible for your primary research question, consider using behavioral tasks that are less dependent on high levels of locomotor activity.
-
Detailed Analysis of Behavior: In the open field test, analyze not just the total distance traveled, but also other parameters like time spent in the center versus the periphery, and the velocity of movement. A drug-induced reduction in locomotion might be distinguishable from anxiety-like behavior by analyzing these more subtle aspects of movement.
Experimental Protocols
Rotarod Test for Motor Coordination
This test assesses motor coordination and balance.
Apparatus:
-
Rotarod apparatus with a rotating rod (diameter typically 3-7 cm for rats, 3 cm for mice). The surface should be textured to provide grip.
-
Sensors to automatically detect when an animal falls onto the platform below.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the first trial.
-
Training (optional but recommended):
-
Place the animal on the stationary rod for a brief period (e.g., 60 seconds).
-
Initiate rotation at a very low, constant speed (e.g., 4 rpm) for 1-2 minutes.
-
Repeat this training for 2-3 trials with an inter-trial interval of at least 15 minutes.
-
-
Testing:
-
Place the animal on the rotarod.
-
Begin the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall (the time the animal remains on the rod).
-
If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Conduct 3-5 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The primary measure is the latency to fall in each trial. An increase in performance across trials can indicate motor learning. Compare the performance of this compound-treated animals to vehicle-treated controls.
Open Field Test for Locomotor Activity
This test measures spontaneous locomotor activity and can also be used to assess anxiety-like behavior.
Apparatus:
-
A square or circular arena with high walls to prevent escape (e.g., 40x40 cm for mice, 100x100 cm for rats).
-
The arena is typically made of a non-porous material for easy cleaning.
-
An overhead camera connected to a video-tracking software system.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing. The lighting conditions in the room should be consistent.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a predetermined amount of time (typically 5-30 minutes).
-
The tracking software will record the animal's movement.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable cleaning agent between each animal to eliminate olfactory cues.
-
Data Analysis: The video-tracking software can analyze various parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: Can be an indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Velocity: The speed of movement.
-
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Motor Side Effects
References
- 1. researchgate.net [researchgate.net]
- 2. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haloperidol, raclopride, and this compound induce microcatalepsy during operant performance in rats, but clozapine and SCH 23390 do not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective D2 dopamine receptor antagonist this compound counteracts the ejaculatio praecox induced by the selective D2 dopamine agonist SND 919 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eticlopride-Induced Catalepsy in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing eticlopride to induce catalepsy in rats. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used to induce catalepsy?
This compound is a potent and selective dopamine D2 receptor antagonist.[1][2][3] Catalepsy, a state of motor immobility and failure to correct an externally imposed posture, is induced by the blockade of D2 receptors in the nigrostriatal pathway.[4][5] This makes this compound a valuable tool for studying the motor side effects of antipsychotic drugs and for screening potential anti-Parkinsonian compounds.
2. What is the mechanism of this compound-induced catalepsy?
This compound's primary mechanism is the blockade of postsynaptic dopamine D2 receptors in the striatum. This disrupts the normal balance of neurotransmission in the basal ganglia, a key brain region for motor control. The resulting immobility is thought to be caused by a simultaneous activation of glutamatergic NMDA receptors and dopamine D1 receptors, alongside the D2 receptor blockade.
3. How does this compound compare to other D2 antagonists like haloperidol and raclopride for inducing catalepsy?
Haloperidol, raclopride, and this compound all effectively induce catalepsy or microcatalepsy by blocking D2 receptors. This compound is noted for its high potency; in vivo, it can be significantly more potent than haloperidol in blocking dopamine-mediated effects. However, the onset and sensitization to the cataleptic effects can differ. For instance, some studies suggest that the tendency of this compound to affect movement may only become apparent with repeated dosing, whereas haloperidol can produce catalepsy after a single dose.
Troubleshooting Guides
Issue 1: Inconsistent or No Catalepsy Observed
Question: I've administered this compound, but I'm not observing consistent cataleptic behavior in my rats. What could be the issue?
Possible Causes and Solutions:
-
Incorrect Dosage: The dose of this compound is critical. While effective doses can be as low as 0.01 mg/kg (s.c.), higher doses may be required depending on the experimental conditions and the desired intensity of catalepsy.
-
Recommendation: Perform a dose-response study to determine the optimal dose for your specific experimental setup. Start with a range of doses reported in the literature (e.g., 0.02-0.16 mg/kg, i.p.).
-
-
Administration Route and Timing: The route of administration (e.g., intraperitoneal, subcutaneous) and the time between administration and testing will influence the drug's bioavailability and peak effect.
-
Recommendation: Standardize the administration route and the pre-treatment time. For intraperitoneal (i.p.) injections of this compound, a pre-treatment time of 45 minutes is often used.
-
-
Sensitization: this compound's cataleptic effects can show sensitization with repeated administration. A single administration at a lower dose might not be sufficient to induce robust catalepsy.
-
Recommendation: If your protocol involves repeated dosing, be aware of this sensitization effect. Conversely, if you require a rapid onset of catalepsy, a higher initial dose or a different D2 antagonist like haloperidol might be more suitable.
-
-
Environmental Factors: The testing environment can influence the expression of catalepsy. Aversive or stressful stimuli can, in some cases, disrupt the cataleptic state.
-
Recommendation: Ensure a quiet and controlled testing environment to minimize external disruptions.
-
Experimental Protocol: Induction of Catalepsy with this compound
Objective: To induce a cataleptic state in rats for behavioral assessment.
Materials:
-
This compound hydrochloride
-
Saline (0.9% NaCl)
-
Vehicle (e.g., 1% lactic acid if needed for solubility)
-
Syringes and needles for injection
-
Catalepsy testing apparatus (e.g., horizontal bar)
-
Timers
Procedure:
-
Drug Preparation: Dissolve this compound in saline to the desired concentration. If solubility is an issue, a vehicle like 1% lactic acid can be used.
-
Animal Handling: Habituate the rats to the experimental room and handling for several days prior to the experiment to reduce stress.
-
Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneally, i.p.). A common dose range is 0.02-0.16 mg/kg.
-
Pre-treatment Time: Allow for a 45-minute pre-treatment period following an i.p. injection of this compound before starting the behavioral assessment.
-
Catalepsy Assessment (Bar Test):
-
Gently place the rat's forepaws on a horizontal bar elevated approximately 10 cm from the surface.
-
Start a timer immediately.
-
Measure the latency for the rat to remove both forepaws from the bar.
-
A pre-determined cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire duration, the maximum time is recorded.
-
-
Data Analysis: Compare the catalepsy scores (latency to descend) between the this compound-treated and vehicle-treated groups.
Quantitative Data Summary: this compound Dosage and Administration
| Parameter | Value | Reference |
| Effective Dose Range (i.p.) | 0.02 - 0.16 mg/kg | |
| Effective Dose Range (s.c.) | 0.01 - 0.05 mg/kg | |
| Pre-treatment Time (i.p.) | 45 minutes |
Experimental Workflow: this compound-Induced Catalepsy
A flowchart of the experimental workflow for inducing catalepsy with this compound.
Issue 2: How to Mitigate or Reverse this compound-Induced Catalepsy
Question: My experiment requires me to reverse the cataleptic effects of this compound. What pharmacological agents can be used?
Mitigation Strategies:
-
Anticholinergic Agents: A well-established method to reverse D2 antagonist-induced catalepsy is the administration of muscarinic acetylcholine receptor antagonists.
-
Scopolamine: At a dose of 0.1 mg/kg, scopolamine has been shown to significantly reverse this compound-induced microcatalepsy.
-
Atropine: Atropine at 6.0 mg/kg can also reverse the cataleptic effects.
-
-
Serotonin 5-HT1A Receptor Agonists: Drugs with a strong affinity for 5-HT1A receptors have demonstrated the ability to reverse neuroleptic-induced catalepsy.
-
Buspirone and its analogues: These anxiolytic drugs can effectively reverse catalepsy induced by D2 antagonists.
-
-
Dopamine Agonists: While this compound is a D2 antagonist, the administration of dopamine agonists can counteract its effects.
-
Apomorphine: A non-selective dopamine agonist, can be used, although interactions can be complex.
-
Selective D1 Agonists (e.g., SKF 38393) and D2 Agonists (e.g., quinpirole): These can reverse catalepsy induced by dopamine depletion, suggesting their potential in counteracting D2 blockade.
-
Experimental Protocol: Reversal of this compound-Induced Catalepsy with Scopolamine
Objective: To pharmacologically reverse this compound-induced catalepsy using a muscarinic antagonist.
Materials:
-
This compound hydrochloride
-
Scopolamine hydrobromide
-
Saline (0.9% NaCl)
-
Syringes and needles
-
Catalepsy testing apparatus
-
Timers
Procedure:
-
Induce Catalepsy: Follow the protocol for inducing catalepsy with this compound as described in the previous section.
-
Administer Reversal Agent: At the peak of the cataleptic effect (e.g., 45-60 minutes post-eticlopride), administer scopolamine (e.g., 0.1 mg/kg, i.p.) or saline as a control.
-
Post-treatment Assessment: Begin assessing catalepsy at regular intervals (e.g., 15, 30, and 60 minutes) after scopolamine administration.
-
Data Analysis: Compare the catalepsy scores before and after scopolamine administration, and between the scopolamine and saline control groups.
Quantitative Data Summary: Agents to Mitigate this compound-Induced Catalepsy
| Agent | Class | Effective Dose | Reference |
| Scopolamine | Anticholinergic | 0.1 mg/kg | |
| Atropine | Anticholinergic | 6.0 mg/kg | |
| Buspirone | 5-HT1A Agonist | Varies |
Signaling Pathway: Mitigation of this compound-Induced Catalepsy
References
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BEHAVIOURAL ASSESSMENT IN RATS OF THE ANTIPSYCHOTIC POTENTIAL OF THE POTENT DOPAMINE D2 RECEPTOR ANTAGONIST, (-) this compound [iris.unimore.it]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms for metoclopramide-mediated sensitization and haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A neurocomputational account of catalepsy sensitization induced by D2 receptor blockade in rats: context dependency, extinction, and renewal - PMC [pmc.ncbi.nlm.nih.gov]
Addressing non-specific binding of radiolabeled Eticlopride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered during experiments with radiolabeled Eticlopride, with a primary focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of a radioligand binding assay?
A1: In a radioligand binding assay, non-specific binding refers to the binding of the radioligand to components other than the receptor of interest, such as lipids, other proteins, and the filter apparatus itself.[1] This binding is typically of low affinity and is not saturable. It is crucial to distinguish specific binding to the target receptor from non-specific binding to obtain accurate measurements of receptor affinity (Kd) and density (Bmax).[1]
Q2: What are the common causes of high non-specific binding with radiolabeled this compound?
A2: High non-specific binding with radiolabeled ligands like this compound can stem from several factors:
-
Radioligand Properties: Highly lipophilic (hydrophobic) radioligands tend to exhibit higher non-specific binding by partitioning into cell membranes.[2][3][4] The purity of the radioligand is also critical, as impurities can contribute to NSB.
-
Radioligand Concentration: Using a concentration of radiolabeled this compound that is too high can lead to increased non-specific binding.
-
Tissue/Cell Preparation: An excessive amount of membrane protein in the assay can increase the number of non-specific sites available for the radioligand to bind. Improper homogenization and washing of membranes can also leave behind interfering substances.
-
Assay Conditions: Suboptimal incubation time, temperature, and buffer composition can all contribute to elevated non-specific binding.
-
Filter Binding: The radioligand may bind directly to the filter paper used in filtration assays.
Q3: How is non-specific binding experimentally determined?
A3: Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled competitor (a "cold" ligand) that has high affinity for the target receptor. This unlabeled ligand will occupy virtually all the specific receptor sites, so any remaining bound radioligand is considered to be non-specifically bound. For determining NSB with radiolabeled this compound, a high concentration of unlabeled this compound or another potent D2 receptor antagonist like spiperone can be used.
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used in a saturation experiment. In competition assays, specific binding should account for more than 80% of the total binding at the Kd concentration of the radioligand. When NSB is high, it can obscure the specific binding signal, leading to inaccurate results.
Troubleshooting Guide: High Non-Specific Binding of Radiolabeled this compound
This guide provides a systematic approach to troubleshooting and reducing high non-specific binding in your radiolabeled this compound experiments.
Problem: Non-Specific Binding is greater than 50% of Total Binding.
Below is a decision tree to guide your troubleshooting process, followed by detailed explanations of each step.
Caption: Troubleshooting Decision Tree for High Non-Specific Binding.
Step 1: Evaluate the Radioligand
-
Issue: The concentration of radiolabeled this compound may be too high, or the stock may have degraded, leading to impurities that bind non-specifically.
-
Solution:
-
Lower Radioligand Concentration: A common starting point is to use a concentration at or below the Kd value of this compound for the D2 receptor.
-
Verify Radiochemical Purity: Ensure the purity of your radiolabeled this compound is greater than 90%. If the stock is old, consider purchasing a new batch.
-
Step 2: Optimize Protein Concentration
-
Issue: Too much membrane protein increases the available surface area for non-specific interactions.
-
Solution:
-
Titrate Membrane Protein: Perform a titration to find the optimal amount of membrane protein that gives a good specific binding signal without excessive NSB. A typical range for many receptor assays is 100-500 µg of membrane protein per assay tube.
-
Step 3: Adjust Assay Conditions
-
Issue: Incubation time, temperature, and buffer composition can all influence non-specific binding.
-
Solution:
-
Optimize Incubation Time and Temperature: While ensuring that specific binding reaches equilibrium, shorter incubation times or lower temperatures can sometimes reduce NSB.
-
Modify Assay Buffer:
-
Add Bovine Serum Albumin (BSA): BSA (0.1% to 5% w/v) can be added to the buffer to block non-specific binding sites on the assay tube and membranes.
-
Increase Salt Concentration: For interactions that may be charge-based, increasing the salt concentration (e.g., with NaCl) can reduce NSB.
-
Add Detergents: Low concentrations of mild, non-ionic detergents like Tween-20 can disrupt non-specific hydrophobic interactions.
-
-
Step 4: Address Filter Binding
-
Issue: Radiolabeled this compound may be binding directly to the filters used in the assay.
-
Solution:
-
Pre-soak Filters: Pre-soaking filters in a solution such as 0.3% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself. Coating filters with BSA can also be beneficial.
-
Test Different Filter Types: Experiment with different filter materials to find one with low affinity for your radioligand.
-
Step 5: Optimize Wash Steps
-
Issue: Inefficient washing may not adequately remove unbound and non-specifically bound radioligand.
-
Solution:
-
Increase Wash Volume and/or Number: Perform more extensive washing of the filters after incubation.
-
Use Ice-Cold Wash Buffer: Washing with ice-cold buffer helps to minimize the dissociation of the specifically bound radioligand while washing away non-specifically bound ligand.
-
Quantitative Data
Table 1: Binding Affinity of this compound for Dopamine and Other Receptors
| Receptor | Ki (nM) | Notes |
| Dopamine D2 | ~0.09 - 0.92 | High affinity. |
| Dopamine D3 | ~0.46 - 1.5 | High affinity. |
| Dopamine D1 | >10,000 | Low affinity, demonstrating high selectivity for D2-like receptors. |
| 5-HT2 | 830 | |
| α1-Adrenergic | 112 | |
| α2-Adrenergic | 699 | |
| Histamine H1 | 14,800 | |
| Muscarinic | 14,200 |
Ki values represent the concentration of the drug that will bind to half the binding sites at equilibrium. Lower values indicate higher affinity.
Table 2: General Recommendations for this compound Radioligand Binding Assay Conditions
| Parameter | Recommended Condition | Rationale |
| Radioligand | [3H]this compound | High affinity and selectivity for D2 receptors. |
| Radioligand Concentration | At or below Kd (~0.17 nM) | To minimize non-specific binding. |
| Membrane Protein | 100 - 500 µ g/assay | Optimize for a good signal-to-noise ratio. |
| Incubation Buffer | Tris-HCl buffer with physiological salts | The binding of this compound is highly sodium-dependent. |
| Blocking Agent | 0.1 - 1% BSA | To reduce binding to non-target sites. |
| Incubation Temperature | Room Temperature or 37°C | Must be optimized to reach equilibrium. |
| Incubation Time | 60 - 90 minutes | Must be sufficient to reach equilibrium. |
| Wash Buffer | Ice-cold Tris-HCl buffer | To minimize dissociation of specifically bound ligand. |
| NSB Definition | 1-10 µM unlabeled this compound or Spiperone | To saturate specific binding sites. |
Experimental Protocols & Visualizations
Dopamine D2 Receptor Signaling Pathway
This compound is a selective antagonist for the Dopamine D2 receptor. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Upon activation by dopamine, the D2 receptor activates the inhibitory G-protein (Gi/o). This inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA) and modulates downstream cellular responses. This compound acts as an antagonist, blocking dopamine from binding to the D2 receptor and thereby inhibiting this signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines a typical workflow for a radioligand binding assay using filtration to separate bound and free ligand.
Caption: General Workflow for a Radioligand Filtration Binding Assay.
Detailed Protocol: Saturation Binding Assay with [3H]this compound
This protocol aims to determine the affinity (Kd) and receptor density (Bmax) of the D2 receptor for [3H]this compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological salts (e.g., 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 5 mM MgCl2).
-
Radioligand Dilutions: Prepare serial dilutions of [3H]this compound in assay buffer. A typical concentration range for a saturation experiment is from 1/10th to 10 times the expected Kd.
-
Unlabeled Ligand: Prepare a stock solution of unlabeled this compound or another D2 antagonist (e.g., spiperone) at a high concentration (e.g., 1000x the Kd of the radioligand) for determining non-specific binding.
-
Membrane Preparation: Prepare cell membranes from a source known to express dopamine D2 receptors. Resuspend the final membrane pellet in assay buffer.
-
-
Assay Setup:
-
Set up two sets of tubes: one for total binding and one for non-specific binding (NSB).
-
Total Binding Tubes: Add, in order, assay buffer, the appropriate dilution of [3H]this compound, and the cell membrane suspension.
-
NSB Tubes: Add, in order, assay buffer, the high concentration of unlabeled ligand, the appropriate dilution of [3H]this compound, and the cell membrane suspension.
-
Ensure all additions are performed in triplicate.
-
-
Incubation:
-
Incubate all tubes at a constant temperature (e.g., room temperature) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3% PEI.
-
Immediately wash the filters with several aliquots of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the average CPM for the total and NSB tubes at each radioligand concentration.
-
Determine specific binding by subtracting the mean NSB CPM from the mean total binding CPM.
-
Plot specific binding as a function of the [3H]this compound concentration and use non-linear regression analysis to calculate the Kd and Bmax values.
-
Detailed Protocol: Competition Binding Assay
This protocol is used to determine the affinity (Ki) of a test compound for the D2 receptor by measuring its ability to compete with a fixed concentration of [3H]this compound.
-
Reagent Preparation:
-
Prepare assay buffer, membrane suspension, and a solution of [3H]this compound at a fixed concentration (typically at or below its Kd).
-
Prepare serial dilutions of the unlabeled test compound over a wide concentration range (e.g., 10^-12 to 10^-5 M).
-
-
Assay Setup:
-
Set up tubes for total binding (no competitor), non-specific binding (with a saturating concentration of a known D2 antagonist), and for each concentration of the test compound.
-
To the competitor tubes, add the corresponding dilution of the test compound.
-
Add the fixed concentration of [3H]this compound to all tubes.
-
Initiate the binding reaction by adding the cell membrane suspension to all tubes.
-
-
Incubation, Filtration, and Counting:
-
Follow the same procedures for incubation, filtration, washing, and scintillation counting as described in the saturation binding assay protocol.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Eticlopride Aqueous Solution Stability: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability of eticlopride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound Hydrochloride?
A1: this compound hydrochloride is soluble in water and other solvents like DMSO and ethanol.[1] For aqueous solutions, dissolve the crystalline solid in high-purity, sterile water (e.g., Milli-Q or equivalent) to your desired concentration. Sonication or gentle heating can aid dissolution if precipitation occurs.[2][3] For long-term storage, it is advisable to prepare a concentrated stock solution.
Q2: What is the maximum soluble concentration of this compound Hydrochloride in water?
A2: this compound hydrochloride is soluble in water up to 100 mM (37.73 mg/mL).[4] See the solubility summary table below for more details.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed containers away from light and moisture. For in vivo experiments, it is strongly recommended to prepare fresh working solutions on the day of use. Specific storage recommendations are detailed in the data tables below.
Q4: Is this compound sensitive to pH?
A4: Yes, the stability of many drugs is pH-dependent. This compound has a phenolic group with a pKa of 6.93, and at physiological pH, a significant portion exists in a zwitterionic form. Deviations from a neutral pH range (typically stable between pH 4-8) can potentially catalyze degradation reactions like hydrolysis.
Q5: Can I store this compound aqueous solutions at room temperature?
A5: The solid (powder) form of this compound hydrochloride can be stored desiccated at room temperature. However, aqueous solutions are less stable. For short-term use, they should be kept cool, but for any storage longer than a day, freezing is recommended. Storing solutions at -20°C or -80°C is standard practice to ensure stability.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 50 mg/mL | 132.52 mM | Ultrasonic assistance may be needed. |
| Water | 37.73 mg/mL | 100 mM | - |
| DMSO | 100 mg/mL | 265.03 mM | Use newly opened, hygroscopic DMSO. |
| DMSO | ~25 mg/mL | ~66.26 mM | - |
| Ethanol | ~30 mg/mL | ~79.51 mM | - |
Table 2: Recommended Storage Conditions for this compound Hydrochloride Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to prevent freeze-thaw cycles. Store sealed and away from moisture. |
| -20°C | Up to 1 month | Aliquot to prevent freeze-thaw cycles. Store sealed and away from moisture. |
| Room Temperature | Same day use | Recommended only for freshly prepared working solutions. |
Troubleshooting Guide
Issue 1: My this compound solution has turned a yellow/brown color.
-
Potential Cause: Oxidation or degradation. Many phenolic compounds are susceptible to oxidation, which can cause discoloration. This may be accelerated by exposure to light, air (oxygen), or trace metal ions.
-
Solution: Discard the discolored solution immediately. Prepare a fresh solution using high-purity water, and consider purging the solvent with an inert gas (like nitrogen or argon) before dissolving the compound. Store aliquots in amber vials under an inert atmosphere if possible.
Issue 2: A precipitate has formed in my thawed this compound solution.
-
Potential Cause 1: The concentration is too high for the storage temperature or the pH of the solution has shifted, reducing solubility.
-
Solution 1: Before use, ensure the solution is fully equilibrated to room temperature. If precipitate remains, try gentle warming or sonication to redissolve it. If it does not redissolve, it may indicate degradation, and a fresh solution should be prepared.
-
Potential Cause 2: The compound is degrading into less soluble products.
-
Solution 2: Discard the solution. When preparing a new batch, ensure it is fully dissolved before freezing and store it at the recommended -80°C for longer-term stability.
Issue 3: I am observing inconsistent or weaker-than-expected results in my bioassays.
-
Potential Cause: The active concentration of this compound has decreased due to degradation. This can happen from improper storage, repeated freeze-thaw cycles, or using a solution that is past its recommended storage life.
-
Solution: Always use freshly prepared working solutions for experiments or solutions that have been stored correctly and are within their stability window. If in doubt, perform a quality control check (e.g., via HPLC) to confirm the concentration and purity of your stock solution.
Caption: Troubleshooting decision tree for this compound solution issues.
Experimental Protocols
Protocol: Preparation of a 10 mM Aqueous Stock Solution
-
Calculation: this compound hydrochloride has a molecular weight of 377.31 g/mol . To prepare 10 mL of a 10 mM solution, you will need:
-
0.010 L * 0.010 mol/L * 377.31 g/mol = 0.0377 g = 37.73 mg.
-
-
Preparation:
-
Weigh out 37.73 mg of this compound hydrochloride powder in a suitable container.
-
Add approximately 8 mL of high-purity, sterile water.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Adjust the final volume to 10 mL with water.
-
-
Sterilization & Storage:
-
Sterile filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.
-
Caption: Workflow for preparing a sterile this compound aqueous stock solution.
Protocol: Basic Forced Degradation Study
This protocol is a simplified method to assess the stability of your this compound solution under common stress conditions, based on general principles of forced degradation studies.
-
Prepare Solutions: Prepare several identical aliquots of your this compound solution (e.g., 1 mM in water).
-
Apply Stress Conditions (in separate tubes):
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Incubate a tube at 60°C.
-
Photostability: Expose a tube to direct UV light.
-
Control: Keep one tube at 4°C protected from light.
-
-
Incubation: Incubate all tubes for a set period (e.g., 24 hours).
-
Analysis:
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including the control, by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Compare the chromatograms. A stable solution will show a single, sharp peak for this compound. The appearance of new peaks or a decrease in the area of the main this compound peak in the stressed samples indicates degradation.
-
Caption: Potential chemical degradation pathways for this compound (hypothetical).
References
Technical Support Center: Overcoming Eticlopride Tolerance in Chronic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tolerance to eticlopride in chronic experimental settings.
Troubleshooting Guides
Issue: Diminished behavioral effects of this compound over the course of a chronic study.
Question: We are observing a progressive reduction in the behavioral effects of this compound in our rodent model after several days of continuous administration. How can we troubleshoot this?
Answer: This is a common observation and is often indicative of tolerance development, primarily due to the upregulation of dopamine D2 receptors.[1][2] Here is a step-by-step guide to address this issue:
-
Confirm D2 Receptor Upregulation: The primary mechanism of tolerance to D2 receptor antagonists like this compound is an increase in the density of D2 receptors.[1][3] It is crucial to confirm this in your experimental model.
-
Method 1: Receptor Binding Autoradiography: This technique allows for the quantification and visualization of D2 receptor density in specific brain regions.
-
Method 2: Western Blot Analysis: This method can be used to quantify the total amount of D2 receptor protein in tissue homogenates.
-
-
Adjust Dosing Strategy: Continuous, high-dose administration is more likely to induce tolerance. Consider the following adjustments:
-
Intermittent Dosing: Administering this compound on a non-continuous schedule (e.g., every other day) may help to prevent or reduce the extent of D2 receptor upregulation.
-
Dose Reduction: If experimentally feasible, lowering the dose of this compound may attenuate the development of tolerance.
-
-
Incorporate a Washout Period: Before behavioral testing, a washout period after the chronic treatment phase can help to assess the functional consequences of D2 receptor upregulation. A study by Hess et al. (1988) utilized a washout period to observe behavioral supersensitivity to dopamine agonists following chronic antagonist treatment.
-
Consider the Behavioral Assay: The nature of the behavioral task can influence the manifestation of tolerance.
-
For tasks involving learning and memory, tolerance may develop at different rates compared to tasks assessing motor activity.
-
It is important to include appropriate control groups to differentiate between tolerance and other confounding factors such as learning effects or motor impairments.[4]
-
Experimental Workflow for Investigating this compound Tolerance
Caption: A typical experimental workflow for investigating tolerance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular mechanism underlying tolerance to chronic this compound treatment?
A1: The predominant mechanism is the upregulation of dopamine D2 receptors in the brain, particularly in the striatum. Chronic blockade of these receptors by this compound leads to a compensatory increase in their density, which can diminish the drug's effectiveness over time.
Q2: How can I quantify the change in D2 receptor density in my animal model?
A2: There are several established methods to quantify D2 receptor density:
-
Receptor Autoradiography: This technique uses a radiolabeled ligand that specifically binds to D2 receptors (e.g., [³H]spiperone or [³H]raclopride) to visualize and quantify receptor density in brain slices.
-
Western Blotting: This immunoassay can determine the relative amount of D2 receptor protein in tissue homogenates from specific brain regions.
-
Flow Cytometry: This technique can be used to measure D2 receptor expression on the surface of dissociated cells.
Q3: Are there alternative D2 receptor antagonists that are less prone to inducing tolerance?
A3: While most D2 receptor antagonists can induce some degree of receptor upregulation with chronic use, the extent can vary. Partial agonists at the D2 receptor, sometimes referred to as "third-generation" antipsychotics (e.g., aripiprazole), may have a different profile regarding tolerance due to their ability to stabilize dopamine neurotransmission rather than completely blocking the receptor. However, direct comparative studies on tolerance development with this compound are limited.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D2 receptor.
Q4: Can intermittent dosing of this compound prevent tolerance?
A4: Intermittent dosing strategies have been proposed to mitigate the development of tolerance to dopamine receptor antagonists. By providing "drug holidays," this approach may reduce the persistent receptor blockade that drives the compensatory upregulation of D2 receptors. The optimal intermittent schedule would likely need to be determined empirically for your specific experimental paradigm.
Q5: How long after cessation of chronic this compound treatment does it take for D2 receptor levels to return to baseline?
A5: The timeframe for the normalization of D2 receptor density after discontinuing chronic antagonist treatment can vary. It is recommended to conduct a time-course study, examining receptor levels at different time points following the final this compound dose to determine the specific kinetics of receptor downregulation in your model.
Data Presentation
Table 1: Effect of Chronic this compound Treatment on Striatal D2 Receptor Density
| Treatment Group | Duration | Dose (mg/kg, i.p.) | Brain Region | % Increase in D2 Receptor Density (compared to vehicle) | Reference |
| This compound | 21 days | 0.5 | Caudate-Putamen | ~25-30% | |
| This compound | 21 days | 0.5 | Nucleus Accumbens | ~25-30% | |
| This compound | 14 days | 0.3 | Whole Brain (minus olfactory bulbs and cerebellum) | Significant Increase |
Note: The values presented are approximate and derived from published studies. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for D2 Receptor Quantification
Objective: To determine the relative protein expression of dopamine D2 receptors in brain tissue following chronic this compound treatment.
Materials:
-
Brain tissue samples (e.g., striatum) from control and this compound-treated animals.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibody against D2 receptor.
-
Loading control antibody (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Tissue Homogenization: Homogenize brain tissue samples in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the D2 receptor (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for the D2 receptor and normalize it to the loading control.
Troubleshooting Logic for Behavioral Experiments
Caption: A troubleshooting decision tree for researchers.
References
- 1. Chronic this compound and dopamine denervation induce equal nonadditive increases in striatal D2 receptor density: autoradiographic evidence against the dual mechanism hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated this compound administration increases dopamine D2 receptor expression and restores behavioral flexibility disrupted by methamphetamine exposure to male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic treatment with dopamine receptor antagonists: behavioral and pharmacologic effects on D1 and D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine D2 antagonist this compound accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Eticlopride Effects on Operant Responding: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Eticlopride in operant responding experiments.
Frequently Asked Questions (FAQs)
Q1: We've administered this compound and observed a significant decrease in operant responding. What is the underlying mechanism for this effect?
A: this compound is a potent and selective dopamine D2 receptor antagonist.[1][2][3] The observed decrease in operant responding is primarily due to the blockade of these D2 receptors, which are critically involved in reinforcement and motivation.[4][5] Specifically, this compound is thought to reduce the incentive salience or the "wanting" of a reward, thereby decreasing the motivation to perform an action to obtain it. It has been shown to reduce both primary and secondary reinforcement, leading to accelerated extinction of a learned response and delayed reacquisition.
Q2: How can we be sure that the reduction in responding isn't simply due to motor impairment or sedation caused by this compound?
A: This is a critical consideration. While high doses or chronic administration of D2 antagonists can induce motor deficits, several studies using acute, behaviorally relevant doses of this compound have found no significant motor impairment. To differentiate between motivational and motor effects in your experiment, you should:
-
Monitor inactive lever presses: A specific reduction in active lever presses without a corresponding decrease in inactive presses suggests the effect is not due to general motor suppression.
-
Measure locomotor activity: Use photobeams within the operant chamber to assess general movement. Studies have shown that doses of this compound that reduce operant responding do not necessarily alter overall locomotor activity.
-
Use a dose-response curve: Lower doses of this compound can effectively reduce responding without producing obvious motor side effects. Higher doses are more likely to induce extrapyramidal side effects like microcatalepsy.
-
Analyze consummatory behavior: A detailed analysis of licking microstructure can reveal if the drug affects the motivation to consume the reward versus the hedonic evaluation (liking) of it.
Q3: Does this compound reduce the hedonic value ("liking") of the reinforcer or just the motivation ("wanting") to obtain it?
A: The prevailing evidence suggests that D2 receptor antagonists like this compound primarily affect the motivational component ("wanting") of reward-seeking behavior rather than the hedonic impact ("liking"). This compound reduces the willingness of an animal to exert effort to obtain a reward. For instance, in effort-based decision-making tasks, animals treated with a low dose of this compound will shift their preference from a high-effort, high-value reward to a low-effort, low-value reward.
Q4: What is a typical effective dose range for this compound in rodent operant studies?
A: The effective dose of this compound can vary based on the specific behavior being studied, the route of administration, and the species. However, for subcutaneous (s.c.) administration in rats, a commonly cited effective dose that alters operant behavior without causing significant motor side effects is 0.03 mg/kg . Other studies have used a range from 0.01 mg/kg to 0.1 mg/kg. It is important to note that higher doses (e.g., 0.1 mg/kg) can lead to a near-complete cessation of responding. A pilot dose-response study is always recommended to determine the optimal dose for your specific experimental conditions.
Q5: How does this compound's effect differ across various schedules of reinforcement (e.g., Fixed Ratio, Progressive Ratio)?
A: this compound demonstrates effects across different reinforcement schedules, which can provide nuanced information about its impact on motivation:
-
Fixed Ratio (FR): On FR schedules, this compound dose-dependently decreases response rates for reinforcement.
-
Progressive Ratio (PR): On PR schedules, which are used to measure the motivational strength of a reinforcer, this compound typically reduces the "breakpoint" (the highest ratio an animal will complete). This indicates a reduction in the motivation to work for the reward as the effort requirement increases.
-
Effort-Based Decision Making: In tasks where animals can choose between a low-effort/low-reward option and a high-effort/high-reward option, this compound biases choice towards the low-effort option, suggesting it reduces the willingness to expend effort.
Q6: Are there concerns with chronic administration of this compound?
A: Yes, chronic administration can lead to different effects than acute administration. Repeated treatment with this compound can cause a sensitization to its behavioral effects, including motor-disruptive effects. Conversely, some research indicates that repeated this compound administration can increase the expression of dopamine D2 receptors, which may have implications for restoring certain behavioral flexibilities. Researchers should be aware of these potential long-term adaptations when designing chronic dosing studies.
Troubleshooting Guides
Problem: Complete or near-complete cessation of operant responding after this compound administration.
| Potential Cause | Troubleshooting Step |
| Dose is too high | The most likely cause. A high dose can abolish responding. Solution: Conduct a dose-response study, starting with a lower dose (e.g., 0.01 mg/kg s.c. for rats) and titrating up. |
| Motor Impairment | Higher doses can induce catalepsy or microcatalepsy. Solution: Observe the animal for signs of motor rigidity. Concurrently measure locomotor activity and inactive lever presses to dissociate motor effects from motivational ones. |
| Loss of Reinforcer Efficacy | This compound reduces the reinforcing properties of the reward. Solution: Ensure the animal is sufficiently food- or water-deprived (if applicable) and that the reinforcer is highly palatable. However, be aware that the primary effect of the drug is to reduce the impact of the reinforcer. |
Problem: High variability in responding between subjects or sessions.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Improper injection technique or errors in drug dilution can lead to variable dosing. Solution: Ensure all lab personnel are properly trained in the administration technique (e.g., subcutaneous injection). Prepare fresh drug solutions and verify concentrations. |
| Insufficient Baseline Stability | If baseline responding is not stable before drug administration, it will be difficult to interpret the drug's effect. Solution: Train animals until they meet a strict stability criterion (e.g., less than 15% variation in response rates over 3-5 consecutive days) before beginning drug tests. |
| Pharmacokinetic Variability | Individual differences in drug metabolism can contribute to variability. Solution: While difficult to control, using a sufficient number of subjects per group can help mitigate this. A within-subjects design, where each animal serves as its own control, is often preferable. |
Data Presentation
Table 1: Summary of this compound Dose-Effects on Operant Responding in Rodents
| Dose (mg/kg) | Route | Species | Operant Task | Observed Effect | Reference |
| 0.03 | s.c. | Rat | Food Self-Administration (FR1) | Accelerated extinction; delayed reacquisition. | |
| 0.05 | i.p. | Rat | Conditioned Reinforcement | Significantly reduced responding for a conditioned reinforcer. | |
| 0.1 | i.p. | Rat | Conditioned Reinforcement | Almost completely abolished responding. | |
| 0.1 | i.p. | Rat | Brain Stimulation Reward | Slowed initiation and rate of responding. | |
| 4µg (ICV) | i.c.v. | Mouse | Effort-Based Decision Making | Biased preference away from high-effort/high-value reward. | |
| 8µg (ICV) | i.c.v. | Mouse | Effort-Based Decision Making | Increased response omissions. | |
| 0.01 & 0.05 | s.c. | Rat | Avoidance Responding | Disrupted avoidance responding. |
Table 2: Effects of this compound Across Different Reinforcement Schedules
| Reinforcement Schedule | Primary Measure | Effect of this compound | Interpretation |
| Fixed Ratio (FR) | Response Rate | Dose-dependent decrease. | Reduces the rate of work for a fixed reward. |
| Progressive Ratio (PR) | Breakpoint | Dose-dependent decrease. | Reduces the maximum effort an animal is willing to exert for a reward. |
| Effort-Based Choice | % Choice of High-Effort Option | Decrease in preference for the high-effort option. | Reduces motivation to work harder for a better reward. |
Experimental Protocols
Protocol 1: General Protocol for Assessing this compound's Effects on FR Responding in Rats
-
Subjects: Male Sprague-Dawley rats (250-300g), individually housed with a 12h light/dark cycle. Food-restricted to 85-90% of their free-feeding body weight. Water is available ad libitum.
-
Apparatus: Standard operant conditioning chambers equipped with two retractable levers, a food pellet dispenser, a house light, and infrared photobeams to measure locomotor activity.
-
Training Phase:
-
Rats are trained to press an active lever for a 45mg food pellet reinforcer on a Fixed Ratio 1 (FR1) schedule. The other lever is designated as inactive.
-
Training sessions are typically 1 hour daily for 7-10 days, or until responding stabilizes.
-
-
Drug Administration:
-
S-(-)-Eticlopride hydrochloride is dissolved in sterile saline (0.9%).
-
A baseline is established with several days of saline injections (1 ml/kg, s.c.) administered 15 minutes prior to the session.
-
On test days, this compound (e.g., 0.01, 0.03, 0.1 mg/kg) or saline is administered 15 minutes before placing the animal in the operant chamber. A within-subjects Latin square design is recommended for dose testing.
-
-
Data Collection and Analysis:
-
Primary dependent variables are the number of active lever presses, inactive lever presses, and reinforcers earned.
-
Locomotor activity (photobeam breaks) is recorded as a control for motor effects.
-
Data are analyzed using repeated measures ANOVA, with dose as the within-subjects factor. Post-hoc tests are used to compare individual doses to saline control.
-
Protocol 2: Control for Motor Effects
-
This protocol is run concurrently with the operant task.
-
Apparatus: The operant chamber's existing infrared photobeam system.
-
Procedure: During the entire operant session, the number of photobeam breaks is recorded.
-
Analysis: The total number of photobeam breaks is compared across different drug doses (e.g., saline vs. 0.03 mg/kg this compound). A lack of significant difference in locomotor activity alongside a significant decrease in active lever pressing indicates that the drug's primary effect is on motivation, not general motor function.
Visualizations
Caption: this compound blocks dopamine from binding to D2 receptors.
Caption: Workflow for an operant conditioning study with this compound.
Caption: Decision tree for troubleshooting decreased responding.
References
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D2 antagonist this compound accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dopamine D2 antagonist this compound accelerates extinction and delays reacquisition of food self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Eticlopride Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Eticlopride and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its analogues?
A1: The most common synthetic route involves a convergent approach consisting of two key fragments: a substituted benzoic acid and a chiral pyrrolidine derivative. The synthesis can be broken down into three main stages:
-
Synthesis of the Substituted Benzoic Acid: Preparation of 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid. This is typically achieved through a multi-step process starting from a commercially available substituted benzene derivative, such as ethyl-2,4-dimethoxybenzene. The process involves reactions like lithiation, carboxylation, demethylation, and chlorination.[1]
-
Synthesis of the Chiral Amine: Preparation of (S)-2-(aminomethyl)-N-ethyl-pyrrolidine. To ensure the correct stereochemistry, which is crucial for biological activity, this synthesis often starts from a chiral precursor like (S)-proline. The synthesis involves the reduction of the carboxylic acid to an alcohol, conversion to an amine, and subsequent N-alkylation.
-
Amide Bond Formation: The final step is the coupling of the substituted benzoic acid with the chiral amine to form the amide bond of the this compound analogue. This is typically achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride.
Q2: Why is the stereochemistry of the pyrrolidine moiety important?
A2: The biological activity of this compound and its analogues as dopamine D2/D3 receptor antagonists is highly dependent on the stereochemistry of the pyrrolidine ring. The (S)-enantiomer is the biologically active form. Therefore, it is critical to use enantiomerically pure starting materials, such as (S)-proline, and to employ synthetic methods that do not cause racemization of the chiral center.
Q3: What are the common methods for the final amide coupling step?
A3: The formation of the amide bond between the substituted benzoic acid and the chiral amine is a critical step. Common methods include:
-
Using Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are frequently used to activate the carboxylic acid in situ for reaction with the amine.
-
Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the amine, usually in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the progress of the synthesis. TLC provides a quick and simple way to check for the consumption of starting materials and the formation of the product. LC-MS is a more powerful tool that can confirm the mass of the desired product and identify potential byproducts.
Troubleshooting Guides
Problem 1: Low Yield in the Amide Coupling Step
-
Symptom: The final amide coupling reaction results in a low yield of the desired this compound analogue, with a significant amount of unreacted starting materials (carboxylic acid and/or amine) remaining.
-
Possible Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The coupling reagent may not be effectively activating the carboxylic acid.
-
Solution: Try a different, more potent coupling reagent. For example, if EDC/HOBt gives a low yield, consider using HATU or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). Ensure that the coupling reagents are fresh and have been stored under anhydrous conditions.
-
-
Steric Hindrance: The substituted benzoic acid and the pyrrolidine derivative can be sterically hindered, slowing down the reaction.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to find the optimal conditions. Be cautious with increasing the temperature, as it may lead to side reactions or racemization.
-
-
Deactivation of the Amine: If the reaction generates acidic byproducts (e.g., when using an acid chloride), the amine can be protonated, rendering it non-nucleophilic.
-
Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to scavenge any acid that is formed.
-
-
Problem 2: Side Reactions during N-Alkylation of the Pyrrolidine Ring
-
Symptom: When synthesizing analogues by N-alkylation of a nor-eticlopride precursor, multiple products are observed by TLC or LC-MS.
-
Possible Causes & Solutions:
-
Over-alkylation: If the starting material has other nucleophilic sites, such as a phenolic hydroxyl group, both N- and O-alkylation can occur.
-
Solution: Use milder reaction conditions (e.g., lower temperature, weaker base). Alternatively, protect the phenolic hydroxyl group before N-alkylation and deprotect it in a subsequent step.
-
-
Intramolecular Cyclization: For certain substrates, an undesired intramolecular cyclization may occur.
-
Solution: This can be a challenging problem to solve. Trying different solvent and base combinations may help. In some cases, a different synthetic route, such as reductive amination, may be necessary to introduce the N-alkyl group.
-
-
Poor Regioselectivity: In some heterocyclic systems, alkylation can occur at multiple nitrogen atoms.
-
Solution: The choice of base and solvent can significantly influence the regioselectivity. Screening different conditions is often necessary.
-
-
Problem 3: Difficulty in Purification of the Final Product
-
Symptom: The crude product is difficult to purify by standard methods like column chromatography, and impurities co-elute with the desired compound.
-
Possible Causes & Solutions:
-
Byproducts from Coupling Reagents: Many coupling reagents generate byproducts that can be difficult to remove. For example, dicyclohexylurea (DCU) from DCC is notoriously insoluble and can contaminate the product.
-
Solution: If using DCC, filter the reaction mixture to remove the precipitated DCU before workup. For other water-soluble byproducts from reagents like EDC, perform an aqueous workup by washing the organic layer with dilute acid and base.
-
-
Similar Polarity of Product and Impurities: The desired product and some side products or unreacted starting materials may have very similar polarities, making them difficult to separate by silica gel chromatography.
-
Solution: Try different solvent systems for column chromatography. A gradient elution may be more effective than an isocratic one. Alternatively, consider using a different stationary phase, such as alumina or reverse-phase silica. Recrystallization can also be a powerful purification technique if a suitable solvent system can be found. High-performance liquid chromatography (HPLC) is another option for purifying small quantities of material to a high degree of purity.
-
-
Problem 4: Potential Racemization of the Chiral Center
-
Symptom: The final product shows reduced optical purity or is a racemic mixture, leading to diminished biological activity.
-
Possible Causes & Solutions:
-
Harsh Reaction Conditions: The use of strong bases or high temperatures, particularly during the amide coupling step, can lead to epimerization of the chiral center alpha to the pyrrolidine nitrogen.
-
Solution: Use milder reaction conditions. For the amide coupling, employ coupling reagents that are known to suppress racemization, such as those used with additives like HOBt or OxymaPure. Keep reaction temperatures as low as possible.
-
-
Inversion of Stereochemistry: Certain reaction mechanisms can proceed with inversion of stereochemistry.
-
Solution: Carefully choose synthetic routes that are known to proceed with retention of stereochemistry. For example, when starting from (S)-proline, ensure that the subsequent transformations do not affect the chiral center.
-
-
Data Presentation
Table 1: Reaction Conditions and Yields for N-Alkylation of (S)-nor-eticlopride
| Analogue | Alkylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 6 | 1-Iodopropane | K₂CO₃ | Acetonitrile | 12 | 80 | - |
| 7 | Benzyl bromide | NaHCO₃ | DMF | 3-4 | RT | 71 |
| 9 | (3-Bromopropyl)benzene | K₂CO₃ | DMF | 3-4 | RT | 70 |
| 11 | 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | K₂CO₃ | DMF | 3-4 | RT | 40 |
Data extracted from Shaik et al., Structure Activity Relationships for a Series of this compound-based Dopamine D2/D3 Receptor Bitopic ligands.
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid
This protocol is a general representation based on the described synthetic steps for similar substituted benzoic acids.
-
Lithiation: Dissolve ethyl-2,4-dimethoxybenzene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C. Slowly add a solution of n-butyllithium in hexanes. Stir the mixture at -78 °C for 2-3 hours.
-
Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or pour the reaction mixture over crushed dry ice. Allow the mixture to warm to room temperature.
-
Workup: Quench the reaction with water and acidify with dilute HCl. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Demethylation and Chlorination: The subsequent demethylation and chlorination steps can be carried out using standard procedures. For example, demethylation can be achieved using boron tribromide (BBr₃), followed by selective chlorination.
Protocol 2: Synthesis of (S)-2-(aminomethyl)-N-ethyl-pyrrolidine
This protocol is based on methods starting from the chiral pool material, (S)-proline.
-
Reduction of Carboxylic Acid: In a flask under an inert atmosphere, slowly add a solution of (S)-proline in anhydrous THF to a suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. After the addition is complete, heat the mixture to reflux for several hours. Cool the reaction to 0 °C and carefully quench with water and aqueous NaOH. Filter the mixture and concentrate the filtrate to obtain (S)-prolinol.
-
Conversion to Amine: The hydroxyl group of (S)-prolinol can be converted to a primary amine through a variety of methods, such as conversion to a tosylate followed by displacement with azide and subsequent reduction.
-
N-Ethylation: The primary amine can be N-ethylated using reductive amination with acetaldehyde and a reducing agent like sodium triacetoxyborohydride.
Protocol 3: Amide Coupling to form this compound Analogue
This protocol describes a general procedure using HATU as the coupling reagent.
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve the 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid (1 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent such as DMF or dichloromethane.
-
Amine Addition: Add the (S)-2-(aminomethyl)-N-ethyl-pyrrolidine (1 equivalent) to the mixture, followed by the addition of a non-nucleophilic base like DIPEA (2-3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General synthetic workflow for this compound and its analogues.
Caption: A logical workflow for troubleshooting synthetic challenges.
References
Eticlopride Technical Support Center: Troubleshooting Off-Target Neurotransmitter Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of eticlopride with neurotransmitter systems beyond its primary target, the dopamine D2 receptor. Understanding these off-target effects is crucial for accurate experimental design and data interpretation.
I. Troubleshooting Guide: Unexpected Experimental Outcomes
Unexpected results in experiments involving this compound can often be traced to its interaction with other neurotransmitter systems. This guide provides a framework for identifying and addressing these potential confounds.
| Observed Unexpected Effect | Potential Off-Target Cause | Recommended Troubleshooting Steps |
| Cardiovascular Changes (e.g., altered blood pressure, heart rate) | α1-Adrenergic Receptor Antagonism: this compound has a moderate affinity for α1-adrenergic receptors (Ki ≈ 112 nM), which are involved in regulating vascular tone.[1] | 1. Control Experiment: Include a control group treated with a highly selective α1-adrenergic antagonist (e.g., prazosin) to determine if the observed cardiovascular effects are comparable.2. Dose-Response Analysis: Perform a dose-response curve for this compound's effect on the cardiovascular parameter. If the effect is mediated by α1-adrenergic receptors, it may occur at a different concentration range than the D2 receptor-mediated effects.3. Concurrent Monitoring: When feasible, directly measure cardiovascular parameters during behavioral experiments. |
| Anxiolytic-like or Anxiogenic-like Behaviors | Serotonin 5-HT2A/2C Receptor Interaction: this compound displays affinity for 5-HT2 receptors (Ki ≈ 830 nM for 5-HT2).[1] These receptors are implicated in the modulation of anxiety and mood. | 1. Selective Antagonist Control: Use a selective 5-HT2A/2C antagonist (e.g., ketanserin) as a control to assess if similar behavioral changes are observed.2. Behavioral Assay Selection: Employ a battery of behavioral assays for anxiety (e.g., elevated plus maze, open field test) to get a comprehensive picture of the behavioral phenotype.3. Consider Drug Interaction Studies: If co-administering this compound with other psychoactive compounds, be aware of potential synergistic or antagonistic effects at serotonin receptors. |
| Sedation or Altered Arousal | α2-Adrenergic Receptor Interaction: this compound has a lower affinity for α2-adrenergic receptors (Ki ≈ 699 nM), which are involved in regulating arousal and sedation.[1] | 1. Dose Reduction: Determine the lowest effective dose of this compound for D2 receptor antagonism to minimize potential sedative effects.2. Control for Motor Impairment: Use appropriate control tests (e.g., rotarod) to distinguish sedation from motor deficits that could be related to extrapyramidal side effects of D2 blockade.3. Selective Agonist/Antagonist: Co-administer a selective α2-adrenergic agonist (e.g., clonidine) or antagonist (e.g., yohimbine) to see if the sedative effects are modulated. |
| Cognitive Effects (e.g., changes in learning and memory) | Complex Polypharmacology: Interactions with multiple receptors (dopaminergic, serotonergic, and adrenergic) can collectively influence cognitive processes. | 1. Thorough Literature Review: Consult literature on the specific cognitive task being studied and the roles of the different neurotransmitter systems in that task.2. Use of More Selective Agents: Compare the effects of this compound with more selective D2 antagonists (if available and suitable for the experimental paradigm) to isolate the contribution of D2 blockade.3. Control for Performance vs. Learning: Design experiments to differentiate between effects on learning and memory consolidation versus effects on motor performance or motivation that could indirectly affect cognitive readouts. |
II. Frequently Asked Questions (FAQs)
Q1: How selective is this compound for the dopamine D2 receptor?
A1: this compound is highly selective for the dopamine D2-like family of receptors (D2 and D3) over the D1-like family (Ki of 0.09 nM for D2 vs. 10,000 nM for D1).[2] However, it does exhibit affinity for other neurotransmitter receptors, albeit at lower potencies.
Q2: What are the most significant off-target interactions of this compound?
A2: The most notable off-target interactions of this compound are with the α1-adrenergic, α2-adrenergic, and serotonin 5-HT2 receptors.[1] While its affinity for these receptors is lower than for the D2 receptor, these interactions can be physiologically relevant at higher concentrations.
Q3: Does this compound interact with muscarinic cholinergic receptors?
A3: Studies have indicated that this compound lacks significant specificity for various muscarinic receptor subtypes. However, quantitative binding affinity data (Ki values) for muscarinic receptors are not consistently reported, suggesting that these interactions are likely to be of low potency.
Q4: At what concentrations are off-target effects of this compound likely to be observed?
A4: Off-target effects become more probable as the concentration of this compound increases. Based on its Ki values, interactions with α1-adrenergic receptors might be observed at concentrations approximately 1000-fold higher than those required for D2 receptor antagonism. Serotonergic and α2-adrenergic effects would likely require even higher concentrations. It is crucial to use the lowest effective concentration of this compound to maximize its selectivity for the D2 receptor.
Q5: How can I be sure my observed effects are due to D2 receptor blockade and not off-target interactions?
A5: The best practice is to include appropriate control experiments. This can involve using more selective D2 antagonists for comparison, employing specific antagonists for the potential off-target receptors to see if the effect is blocked, and conducting thorough dose-response analyses.
III. Data Presentation: this compound Binding Affinity Profile
The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| Dopamine | D2 | 0.09 | |
| D3 | 0.16 - 1.5 | ||
| Adrenergic | α1 | 112 | |
| α2 | 699 | ||
| Serotonin | 5-HT1 | 6220 | |
| 5-HT2 | 830 |
IV. Experimental Protocols
A. Protocol: Radioligand Competition Binding Assay for this compound
This protocol outlines a method to determine the binding affinity (Ki) of this compound for a specific receptor of interest by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand (e.g., [³H]spiperone for D2 receptors)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filter harvester
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a known competing ligand (for non-specific binding).
-
50 µL of varying concentrations of this compound (typically in a serial dilution).
-
50 µL of the radiolabeled ligand at a concentration near its Kd.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Protocol: Functional Assay to Assess this compound Selectivity (e.g., Calcium Mobilization Assay)
This protocol describes a method to functionally assess the antagonist activity of this compound at Gq-coupled receptors (such as α1-adrenergic and 5-HT2A receptors) by measuring changes in intracellular calcium.
Materials:
-
Cells stably expressing the Gq-coupled receptor of interest (e.g., α1-adrenergic or 5-HT2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist for the receptor of interest (e.g., phenylephrine for α1, serotonin for 5-HT2A).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in the 96-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Pre-incubation with this compound: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject the agonist into the wells at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Plot the agonist response as a function of the this compound concentration.
-
Determine the IC50 value for this compound's inhibition of the agonist-induced calcium signal. This IC50 value represents its functional antagonist potency at that receptor.
-
By comparing the functional IC50 values across different receptors, the selectivity of this compound can be determined.
-
V. Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Experimental workflow for determining this compound's selectivity.
References
Validation & Comparative
Eticlopride vs. Raclopride: A Comparative Guide for D2 Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of eticlopride and raclopride, two widely used substituted benzamide antagonists in dopamine D2 receptor research. Both compounds are invaluable tools for studying the role of D2 receptors in neuropsychiatric disorders and for the development of novel antipsychotic drugs. This document outlines their respective performance in receptor binding and in vivo occupancy studies, supported by experimental data and detailed protocols.
Overview and Key Differences
This compound and raclopride are potent and selective antagonists for the dopamine D2 receptor. A primary distinction lies in their binding affinity, with this compound consistently demonstrating a higher affinity for D2 receptors compared to raclopride. This difference in affinity translates to variations in their in vivo potency and may influence the choice of compound for specific research applications. While both are extensively used as radioligands in in vitro and in vivo imaging studies, raclopride, particularly in its carbon-11 labeled form ([11C]raclopride), is more commonly employed in human positron emission tomography (PET) studies.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and raclopride, providing a clear comparison of their binding characteristics.
Table 1: In Vitro D2 Receptor Binding Affinity
| Compound | Radioligand Displaced | Tissue Source | Ki (nM) | Reference |
| This compound | [3H]Spiperone | Rat Striatum | ~0.09 - 0.92 | [1] |
| Raclopride | [3H]Spiperone | Rat Striatum | ~1.8 | |
| Raclopride | [3H]Raclopride | Rat Striatum | ~1.0 | [2] |
Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Table 2: In Vivo D2 Receptor Occupancy
| Compound | Method | Species | ED50 (mg/kg) | Reference |
| This compound | Blockade of DA-mediated hyperactivity | Rat | 0.032 (i.p.) | [1] |
| Raclopride | PET with [11C]raclopride | Rat | 8, 20, and 200 µg/kg resulted in 41.8%, 64.9%, and 83.1% occupancy, respectively | [3] |
| Raclopride | In vivo autoradiography with [11C]raclopride | Rat | - | [4] |
ED50 is the dose required to achieve 50% of the maximum effect, in this case, receptor occupancy.
Table 3: Kinetic Binding Properties at the D2 Receptor
| Compound | kon (M-1s-1) | koff (s-1) | Kd (nM) | Reference |
| Raclopride | 1.1 x 108 | 0.18 | 1.6 | |
| This compound | Data not available | Data not available | ~0.17 |
kon (association rate constant) and koff (dissociation rate constant) determine the dynamics of ligand-receptor binding. Kd (dissociation constant) is another measure of affinity, calculated as koff/kon.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding the application of these compounds.
Experimental Protocols
In Vitro D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound or raclopride for the D2 receptor.
Materials:
-
Tissue Preparation: Rat striatal tissue or cells expressing D2 receptors.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
-
Radioligand: [3H]Raclopride or [3H]this compound.
-
Competitors: Unlabeled this compound and raclopride.
-
Non-specific binding control: 10 µM haloperidol.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of varying concentrations of the unlabeled competitor (this compound or raclopride).
-
For total binding, add 50 µL of assay buffer instead of the competitor. For non-specific binding, add 50 µL of 10 µM haloperidol.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Harvesting and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo D2 Receptor Occupancy Measurement using PET
This protocol outlines a typical procedure for determining D2 receptor occupancy of this compound or raclopride in vivo using [11C]raclopride PET imaging.
Materials:
-
Subjects: Human volunteers or laboratory animals.
-
Radioligand: [11C]Raclopride.
-
Test Compounds: this compound or raclopride at various doses.
-
Equipment: PET scanner, automated blood sampler (optional, for arterial input function measurement), anesthesia equipment (for animal studies).
Protocol:
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Inject a bolus of [11C]raclopride intravenously.
-
Perform a dynamic PET scan for 60-90 minutes to measure the baseline binding of the radioligand.
-
-
Drug Administration:
-
Administer a single dose of this compound or raclopride to the subject. The timing of the post-dose scan will depend on the pharmacokinetics of the drug.
-
-
Post-Dose Scan:
-
At a predetermined time after drug administration, perform a second [11C]raclopride PET scan following the same procedure as the baseline scan.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) for the striatum (high D2 receptor density) and cerebellum (low D2 receptor density, used as a reference region).
-
Generate time-activity curves for each ROI.
-
Apply a kinetic model (e.g., simplified reference tissue model) to the time-activity curves to calculate the binding potential (BPND) for both the baseline and post-dose scans.
-
Calculate the D2 receptor occupancy using the following formula: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100.
-
Plot the receptor occupancy against the drug dose or plasma concentration to determine the ED50.
-
Conclusion
Both this compound and raclopride are indispensable tools for the investigation of the dopamine D2 receptor. This compound's higher affinity may be advantageous for in vitro studies requiring potent and highly specific binding, as well as for preclinical in vivo studies where a high degree of receptor blockade is desired at lower doses. Raclopride, particularly [11C]raclopride, is a well-validated and widely used radiotracer for in vivo D2 receptor occupancy studies in humans using PET, benefiting from a large body of existing literature and established analysis protocols. The choice between these two compounds will ultimately depend on the specific experimental question, the required potency, and the imaging modality to be employed.
References
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological MRI responses of raclopride in rats: The relationship with D2 receptor occupancy and cataleptic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-induced receptor occupancy: substantial differences in measurements made in vivo vs ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Eticlopride: A Potent and Selective Dopamine D2 Receptor Antagonist
A Comparative Guide to the Receptor Selectivity of Eticlopride
For researchers in neuropharmacology and drug development, the selection of precise chemical tools is paramount. This compound, a substituted benzamide, has long been established as a valuable antagonist for investigating the function of the dopamine D2 receptor. Its utility stems from its high affinity for the D2 receptor and, crucially, its remarkable selectivity over the dopamine D1 receptor subtype. This guide provides a comparative analysis of this compound's binding affinities, supported by experimental data and detailed methodologies, to validate its D2 receptor selectivity.
Quantitative Comparison of Binding Affinities
The selectivity of a ligand for a specific receptor is quantified by comparing its binding affinity (often expressed as the inhibition constant, Ki) for the target receptor versus other receptors. A lower Ki value indicates a higher binding affinity. The data presented below, collated from in vitro radioligand binding assays, unequivocally demonstrates this compound's preference for the D2 receptor.
| Compound | D2 Receptor Ki (nM) | D1 Receptor Ki (nM) | Selectivity (D1 Ki / D2 Ki) | Reference |
| This compound | 0.09 | 10,000 | ~111,111-fold | [1] |
| Haloperidol | 1.2 | 55 | ~46-fold | [1] |
| Chlorpromazine | 3.0 | 94 | ~31-fold | [1] |
| Spiperone | 0.26 | - | - | [1] |
| Sulpiride | 18.2 | - | - | [1] |
Note: Some Ki values for D1 receptors were not available in the cited sources for all compounds.
In functional assays, the selectivity of this compound is further confirmed. For instance, it has been shown to have a negligible effect on dopamine-stimulated adenylate cyclase activity, a hallmark of D1 receptor activation, at concentrations well below those required to block D2 receptor signaling. One study reported an IC50 value of >100,000 nM for the displacement of a D1-selective radioligand, further highlighting its low affinity for this receptor subtype.
Experimental Validation: Methodologies
The determination of this compound's receptor selectivity relies on well-established experimental techniques, primarily competitive radioligand binding assays.
Radioligand Competition Binding Assay
This in vitro technique is the gold standard for assessing the binding affinity of a compound for a specific receptor. The general principle involves incubating a preparation of cell membranes containing the receptor of interest with a fixed concentration of a radiolabeled ligand (a "hot" ligand) that is known to bind to the receptor with high affinity. A range of concentrations of the unlabeled test compound (the "cold" ligand, in this case, this compound) is then added to compete with the radioligand for binding to the receptor.
Workflow for Determining Receptor Selectivity:
Caption: Workflow for determining receptor selectivity using a radioligand binding assay.
Detailed Protocol Steps:
-
Membrane Preparation:
-
Tissues rich in the target receptors (e.g., calf caudate nucleus for D1, pig anterior pituitary for D2) are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.
-
-
Competitive Binding Incubation:
-
The membrane preparation is incubated with a specific radioligand ([³H]SCH 23390 for D1 receptors or [³H]spiperone for D2 receptors) and varying concentrations of this compound.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is then quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Dopamine Receptor Signaling Pathways
The profound selectivity of this compound for D2 over D1 receptors is critical for dissecting their distinct and often opposing roles in cellular signaling. Dopamine D1 and D2 receptors belong to the G protein-coupled receptor (GPCR) superfamily but couple to different G proteins, leading to divergent downstream effects.
References
Eticlopride vs. Atypical Antipsychotics: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective D2/D3 receptor antagonist, eticlopride, with commonly studied atypical antipsychotics—clozapine, olanzapine, and risperidone—in preclinical animal models. The data presented herein is intended to serve as a resource for researchers in drug discovery and development, offering insights into the pharmacological and behavioral profiles of these compounds.
Receptor Binding Affinity: A Tale of Two Profiles
This compound is a substituted benzamide that exhibits high affinity and selectivity for dopamine D2-like receptors (D2 and D3)[1][2]. In contrast, atypical antipsychotics are characterized by a broader receptor binding profile, notably including potent antagonism of the serotonin 5-HT2A receptor in addition to their interaction with dopamine D2 receptors[3][4]. This fundamental difference in receptor pharmacology is believed to underlie the variations in their behavioral effects and side-effect profiles.
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and the selected atypical antipsychotics for key receptors implicated in antipsychotic action. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound | Clozapine | Olanzapine | Risperidone |
| Dopamine D2 | ~0.09 - 0.92[1] | 135 | 12.8 | 3.5-5.9 |
| Dopamine D3 | ~0.78 - 1.5 | - | - | - |
| Serotonin 5-HT2A | >1000 | 13-21 | 4-13 | 0.2-0.5 |
| Serotonin 5-HT2C | >1000 | 10-32 | 11-21 | 5-25 |
| Muscarinic M1 | >1000 | 1.9 | 26 | 300 |
| Histamine H1 | >1000 | 7 | 7 | 20 |
| Adrenergic α1 | >1000 | 7 | 19 | 2 |
Signaling Pathways
The differential receptor profiles of this compound and atypical antipsychotics translate to distinct effects on intracellular signaling cascades. This compound's primary mechanism involves the blockade of dopamine D2 receptor signaling, which is coupled to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Atypical antipsychotics, with their dual D2 and 5-HT2A antagonism, modulate both dopaminergic and serotonergic pathways. The blockade of 5-HT2A receptors, which are coupled to Gq/11 proteins, inhibits the phospholipase C (PLC) pathway, thereby reducing the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This interaction is thought to contribute to their "atypical" properties, including a lower propensity for extrapyramidal side effects.
Behavioral Pharmacology: Key Animal Model Comparisons
The antipsychotic potential and side-effect liability of this compound and atypical antipsychotics are often assessed using a battery of behavioral tests in animal models. The following sections detail the comparative effects in three commonly used assays: prepulse inhibition, conditioned avoidance response, and locomotor activity.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Prepulse inhibition is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in animals. The ability of a drug to restore disrupted PPI is considered predictive of antipsychotic efficacy.
While direct comparative studies are limited, reports suggest that both this compound and atypical antipsychotics can attenuate PPI deficits induced by dopamine agonists. However, some studies indicate that atypical antipsychotics like clozapine and olanzapine may be more effective in reversing PPI deficits in neurodevelopmental models of schizophrenia compared to typical antipsychotics.
Experimental Protocol: Prepulse Inhibition
Conditioned Avoidance Response (CAR)
The conditioned avoidance response task is a well-validated model for predicting the clinical efficacy of antipsychotic drugs. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotics selectively suppress this avoidance behavior at doses that do not impair the escape response to the aversive stimulus itself.
Studies have shown that both this compound and atypical antipsychotics like clozapine, olanzapine, and risperidone dose-dependently inhibit the conditioned avoidance response. However, there is evidence to suggest that the mechanisms underlying this effect may differ. For instance, the disruptive effect of clozapine on CAR has been linked to its 5-HT2A/2C receptor antagonism, whereas olanzapine's effect appears to be more dependent on dopamine D2 receptor blockade. One study found that this compound at effective doses of 0.01 and 0.05 mg/kg (s.c.) disrupted avoidance responding.
Experimental Protocol: Conditioned Avoidance Response
Locomotor Activity
Spontaneous locomotor activity is often measured to assess the sedative or motor-impairing effects of drugs. While not a direct measure of antipsychotic efficacy, it provides crucial information about a compound's side-effect profile. High doses of typical antipsychotics can induce catalepsy, a state of motor immobility, which is a predictor of extrapyramidal side effects in humans.
Both this compound and atypical antipsychotics generally suppress locomotor activity in a dose-dependent manner. However, atypical antipsychotics are generally considered to have a lower liability for inducing catalepsy compared to typical antipsychotics. One study showed that this compound can reduce cocaine-induced locomotor activity. Another study found that risperidone decreased locomotor activity in rats.
Experimental Protocol: Locomotor Activity
Summary and Conclusion
This compound, as a selective D2/D3 antagonist, and atypical antipsychotics, with their broader D2/5-HT2A receptor antagonism, exhibit distinct pharmacological and behavioral profiles in preclinical models. While both classes of compounds demonstrate efficacy in models predictive of antipsychotic activity, their differing receptor interactions likely contribute to variations in their side-effect profiles.
This guide highlights the importance of considering the full spectrum of a compound's pharmacological and behavioral effects when evaluating its therapeutic potential. Further head-to-head comparative studies in a wider range of preclinical models are warranted to fully elucidate the nuanced differences between these important classes of psychotropic agents.
References
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Eticlopride Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of binding assays for Eticlopride, a selective D2-like dopamine receptor antagonist. This compound is a valuable research tool for studying dopaminergic neurotransmission and for the preclinical evaluation of antipsychotic drugs.[1][2][3] Accurate and reproducible measurement of its binding affinity is crucial for consistent experimental outcomes. This document outlines the methodologies for common binding assays, presents comparative data, and offers visual representations of key processes to aid in assay selection and implementation.
Comparative Analysis of this compound Binding Affinity
This compound exhibits high affinity for dopamine D2 and D3 receptors.[4][5] Its binding affinity has been characterized using various in vitro assays, with radioligand binding assays being the most common. The affinity of a ligand is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.
Below is a summary of this compound's binding affinity for various receptors, as determined by radioligand binding assays.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | 0.09 - 0.92 | |
| [3H]Spiperone | Human D2 Receptor (HEK293 cells) | 0.19 | ||
| [3H]N-methylspiperone | Human D2L Receptor (HEK293 cells) | <2 | ||
| Dopamine D3 | [3H]N-methylspiperone | Human D3 Receptor (HEK293 cells) | 0.11 - 0.436 | |
| [3H]ADTN | Cloned DA receptors (CCL1.3 cells) | 1.5 | ||
| Dopamine D1 | [3H]SCH23390 | - | 10,000 | |
| α1-adrenergic | - | - | 112 | |
| α2-adrenergic | - | - | 699 | |
| 5-HT1 | - | - | 6220 | |
| 5-HT2 | - | - | 830 |
Comparison with Other D2-like Receptor Antagonists:
In comparative studies, this compound consistently demonstrates higher potency for D2-like receptors compared to other commonly used antagonists.
| Antagonist | Ki at D2-like Receptors (nM) | Fold Difference vs. This compound (approx.) | Reference |
| This compound | ~0.92 | - | |
| Haloperidol | 1.2 | 1.3x less potent | |
| Sulpiride | 18.2 | 20x less potent | |
| Remoxipride | 703 | 764x less potent |
Experimental Protocols
Accurate cross-validation of binding assays requires standardized and detailed protocols. Below are methodologies for key experimental techniques used to assess this compound binding.
Radioligand Binding Assay: Competitive Inhibition
This is the most frequently employed method for determining the binding affinity of unlabeled ligands like this compound by measuring their ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Source: Tissues (e.g., rat striatum) or cultured cells expressing the dopamine D2 receptor (e.g., HEK293, CHO cells).
-
Homogenization: Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Washing: Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C. Determine the protein concentration using a standard method like the BCA assay.
2. Binding Assay:
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, and 1mM EDTA. Note that the binding of some benzamides like this compound is sodium-dependent.
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [3H]Spiperone at a concentration at or below its Kd), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Controls:
-
Total Binding: Membrane + radioligand + assay buffer.
-
Non-specific Binding: Membrane + radioligand + a high concentration of a standard D2 antagonist (e.g., haloperidol or unlabeled this compound).
-
3. Termination and Detection:
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of the wells through a glass fiber filter mat (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Specific Binding: Calculate by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Alternative Assay Methodologies
While radioligand assays are the gold standard, other techniques offer advantages such as being non-radioactive and providing real-time kinetic data.
-
Fluorescence Polarization (FP)/Fluorescence Anisotropy (FA): These assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a receptor. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the much larger receptor, its tumbling slows, and polarization increases. This change can be used to determine binding affinity in a competitive format. This method is homogeneous and can be adapted for high-throughput screening.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. In a typical setup, the receptor is immobilized on the chip, and the binding of a ligand (analyte) flowing over the surface is detected in real-time. This allows for the determination of both association and dissociation rate constants (kon and koff), providing a more detailed kinetic profile of the binding interaction in addition to the equilibrium dissociation constant (Kd).
Visualizing Key Processes
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this signaling cascade by preventing the binding of dopamine or other agonists.
References
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Eticlopride vs. Risperidone: A Comparative Analysis of Inactive State Dopamine D2 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of two potent dopamine D2 receptor antagonists, eticlopride and risperidone, with a focus on their interaction with the inactive state of the receptor. The information presented herein is supported by experimental data to assist researchers in understanding the nuanced differences between these two critical research tools and clinical agents.
Executive Summary
This compound and risperidone, while both classified as D2 receptor antagonists, exhibit distinct binding profiles that influence their pharmacological effects. This compound demonstrates significantly higher affinity for the D2 receptor and is considered a highly selective antagonist. In contrast, risperidone displays a broader receptor binding profile, with high affinity for both D2 and serotonin 5-HT2A receptors. A crucial distinction lies in their interaction with the D2 receptor's inactive state; recent structural studies have revealed that they stabilize different inactive conformations of the receptor, a factor that may underlie their varying functional and clinical profiles.
Data Presentation: Receptor Binding Affinities
The following table summarizes the equilibrium dissociation constants (Ki) of this compound and risperidone for the dopamine D2 receptor and a selection of other relevant receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound Ki (nM) | Risperidone Ki (nM) |
| Dopamine D2 | 0.09 - 0.92 [1][2] | ~3.13 |
| Dopamine D1 | >10,000[2] | - |
| Serotonin 5-HT2A | 830[1] | - |
| α1-Adrenergic | 112[1] | - |
| α2-Adrenergic | 699 | - |
| Histamine H1 | - | - |
Note: Risperidone is known to have high affinity for 5-HT2A receptors, a key feature of its "atypical" antipsychotic profile.
Structural Insights into Inactive State Binding
Recent cryo-electron microscopy and computational modeling studies have elucidated that this compound and risperidone bind to distinct inactive conformations of the dopamine D2 receptor.
-
Risperidone: Binds deeper within the orthosteric binding pocket, occupying a sub-pocket that this compound does not access.
-
This compound: Binds in a pose that is incompatible with the risperidone-bound D2 receptor structure. The conformation stabilized by this compound is suggested to be different from that stabilized by risperidone.
This discovery of multiple, ligand-specific inactive states has significant implications for rational drug design, suggesting that targeting distinct inactive conformations could lead to the development of drugs with more specific functional outcomes.
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Competitive Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or risperidone) for the dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated D2 receptor antagonist with high affinity and specificity, such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compounds: this compound and risperidone at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 receptor antagonist (e.g., 10 µM haloperidol or (+)-butaclamol) to determine the amount of radioligand that binds non-specifically to the membranes and filters.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other ions to mimic physiological conditions.
-
Filtration Apparatus: A cell harvester to rapidly separate bound and free radioligand by vacuum filtration.
-
Filters: Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the D2 receptor to a high density.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compounds.
-
Total Binding Wells: Add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd value), and the membrane preparation.
-
Non-specific Binding Wells: Add the non-specific binding control, the radioligand, and the membrane preparation.
-
Competition Wells: Add the test compound at varying concentrations, the radioligand, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways and Visualization
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. However, it can also engage in G-protein-independent signaling through β-arrestin.
Dopamine D2 Receptor Signaling
Caption: Dopamine D2 Receptor Signaling Pathways.
Experimental Workflow for Ki Determination
References
A Comparative Analysis of Eticlopride and Sulpiride on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of Eticlopride and Sulpiride, two selective D2-like dopamine receptor antagonists, with a focus on their impact on dopamine release. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to serve as a valuable resource for researchers in neuroscience and drug development.
Executive Summary
This compound and Sulpiride are both substituted benzamide antagonists that exhibit high selectivity for the D2-like family of dopamine receptors. However, their pharmacological profiles are distinct, primarily in terms of their binding affinities and potencies. Experimental data consistently demonstrates that this compound possesses a significantly higher affinity for D2 receptors compared to Sulpiride. This difference in potency has implications for their effects on dopamine neurotransmission. As D2 receptor antagonists, both drugs block presynaptic autoreceptors, which leads to an increase in dopamine synthesis and release. While direct comparative studies on dopamine release are limited, the higher potency of this compound suggests it may elicit a more pronounced effect at lower concentrations.
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and Sulpiride for dopamine D2 and D3 receptors, as determined by in vitro radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Radioligand | Ki (nM) | Species | Reference |
| This compound | D2 | [3H]Spiperone | ~0.92 | Rat/Pig/Calf | [1] |
| D2 | [3H]Spiperone | 0.26 | Not Specified | [1] | |
| D2-like | Not Specified | 0.09 | Not Specified | [1] | |
| Sulpiride | D2 | [3H]Spiperone | 18.2 | Rat/Pig/Calf | [1] |
| D2-like | Not Specified | 18.2 | Not Specified | [1] | |
| D2 | [3H]N-methylspiperone | 58 | Recombinant Human | ||
| D3 | [3H]N-methylspiperone | 86 | Recombinant Human |
Note: Ki values can vary depending on the specific experimental conditions, such as the radioligand used and the tissue preparation.
Comparative Effects on Dopamine Turnover and Release
Both this compound and Sulpiride, by blocking presynaptic D2 autoreceptors, are known to increase the synthesis and release of dopamine. This effect is a compensatory mechanism to overcome the receptor blockade.
Sulpiride: Studies have shown that Sulpiride administration leads to a marked acceleration of dopamine turnover in the rat brain. One study comparing Sulpiride to Sultopride (another benzamide derivative) found that Sulpiride preferentially affected limbic dopamine receptors. In another study, low doses of L-Sulpiride were suggested to preferentially block D2 autoreceptors, leading to increased dopamine release.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity of this compound and Sulpiride for D2 dopamine receptors using a competitive radioligand binding assay with [3H]-Spiperone.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone.
-
Test Compounds: this compound and Sulpiride.
-
Non-specific Agent: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM Butaclamol or Haloperidol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, filter mats, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Frozen cell pellets are homogenized in cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding (TB) Wells: Contain membrane suspension and [3H]-Spiperone.
-
Non-specific Binding (NSB) Wells: Contain membrane suspension, [3H]-Spiperone, and the non-specific agent.
-
Competition Wells: Contain membrane suspension, [3H]-Spiperone, and serial dilutions of the test compound (this compound or Sulpiride).
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer.
-
Radioactivity Counting: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting sigmoidal curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This protocol provides a general framework for comparing the effects of this compound and Sulpiride on extracellular dopamine levels in the striatum of a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound and Sulpiride solutions for administration.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Surgical Implantation:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the striatum using precise stereotaxic coordinates. The cannula is secured with dental cement.
-
Animals are allowed to recover for at least 48 hours post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum.
-
The probe is perfused with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).
-
A stabilization period of 1-2 hours is allowed to establish a stable baseline of dopamine levels.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials.
-
After collecting a stable baseline, the test drug (this compound or Sulpiride) is administered (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Dialysate collection continues for several hours to monitor the drug's effect on dopamine levels.
-
-
Dopamine Analysis:
-
The concentration of dopamine in the dialysate samples is quantified using an HPLC-ED system.
-
-
Data Analysis:
-
Dopamine concentrations are typically expressed as a percentage of the average baseline levels.
-
The time course of the drug-induced changes in dopamine levels is plotted.
-
Statistical analysis is performed to compare the effects of this compound and Sulpiride on dopamine release.
-
-
Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is processed to verify the correct placement of the microdialysis probe.
Mandatory Visualizations
Caption: Dopamine signaling pathway and antagonist action.
Caption: In vivo microdialysis experimental workflow.
References
Eticlopride in Focus: A Comparative Analysis of Benzamide Antipsychotics at the Dopamine D3 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of eticlopride's binding affinity for the dopamine D3 receptor against other prominent benzamide antipsychotics. Supported by experimental data, this document delves into quantitative binding characteristics, detailed experimental methodologies, and the underlying signaling pathways.
This compound, a substituted benzamide, is a potent antagonist of dopamine D2-like receptors and has been instrumental as a research tool in understanding dopaminergic neurotransmission. Its high affinity for both D2 and D3 receptors makes it a valuable compound for studying the roles of these receptors in various physiological and pathological processes. This guide will compare this compound's D3 receptor binding profile with other members of the benzamide class, including raclopride, amisulpride, and sulpiride, providing a clear perspective on their relative potencies and selectivities.
Quantitative Comparison of Benzamide Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of this compound and other selected benzamide antipsychotics for the human dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs D2 Selectivity Ratio (D2 Ki / D3 Ki) |
| This compound | 0.23 - 0.92[1] | 0.78 - 1.5[1] | ~0.3 - 0.6 |
| Raclopride | 1.8[2] | 3.5[2] | ~0.5 |
| Amisulpride | 2.8[3] | 3.2 | ~0.9 |
| (-)-Sulpiride | 18.2 | 88 | ~0.2 |
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its activation primarily leads to the inhibition of adenylyl cyclase through its coupling to Gi/o proteins, resulting in decreased intracellular cyclic AMP (cAMP) levels. Beyond this canonical pathway, D3 receptor activation can also modulate various downstream effectors, including ion channels and protein kinases such as MAP kinase and Akt.
Dopamine D3 Receptor Signaling Cascade
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) for this compound and other benzamides at the dopamine D3 receptor is typically performed using a competitive radioligand binding assay. The following is a representative protocol synthesized from established methodologies.
1. Membrane Preparation:
-
Cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK-293 cells) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radioligand with high affinity for the D3 receptor (e.g., [3H]spiperone or [3H]raclopride), and varying concentrations of the unlabeled competitor drug (e.g., this compound or another benzamide).
-
Non-specific binding is determined in the presence of a high concentration of a potent unlabeled ligand.
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Radioligand:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The specific binding at each concentration of the competitor drug is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand).
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Radioligand Binding Assay Workflow
Conclusion
This compound exhibits high, sub-nanomolar to low nanomolar affinity for the dopamine D3 receptor, comparable to its affinity for the D2 receptor. When compared to other benzamides, this compound and raclopride generally show higher affinity for the D3 receptor than amisulpride and sulpiride. The choice of a particular benzamide for research or therapeutic development will depend on the desired balance of D2 and D3 receptor antagonism, as well as other pharmacokinetic and pharmacodynamic properties. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for further investigation into the nuanced roles of these compounds in modulating dopaminergic systems.
References
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Eticlopride: A Comparative Analysis of In Vitro and In Vivo Effects on Dopamine D2/D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Eticlopride, a substituted benzamide, is a potent and selective antagonist of the dopamine D2 and D3 receptors.[1][2][3][4] Its high affinity and selectivity have established it as an invaluable tool in neuroscience research for elucidating the role of D2-like receptors in physiological processes and pathological conditions.[2] This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of this compound, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting their studies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound's activity determined through various in vitro and in vivo experimental paradigms.
Table 1: In Vitro Binding Affinities and Functional Potency of this compound
| Parameter | Receptor | Species/System | Value | Reference |
| Ki (nM) | Dopamine D2 | Rat Brain | 0.09 - 0.92 | |
| Dopamine D2 | Cloned (CCL1.3 cells) | 0.26 ± 0.12 | ||
| Dopamine D3 | Cloned (CCL1.3 cells) | 1.5 ± 0.6 | ||
| Dopamine D1 | Rat Brain | 10,000 | ||
| α1-adrenergic | - | 112 | ||
| α2-adrenergic | - | 699 | ||
| 5-HT1 | - | 6220 | ||
| 5-HT2 | - | 830 | ||
| IC50 (nM) | Dopamine D2 ([3H]spiperone displacement) | - | 1.0 | |
| Dopamine D2 ([3H]domperidone displacement) | - | 1.6 | ||
| Dopamine D3 ([3H]ADTN displacement) | - | 113 | ||
| Functional Assay (cAMP) | Dopamine D2 | CHO-D2 cells | IC50 = 2.3 |
Table 2: In Vivo Behavioral and Physiological Effects of this compound
| Experimental Model | Species | Dose Range | Observed Effect | Reference |
| Food Self-Administration | Rat | 0.03 mg/kg | Accelerated extinction and delayed reacquisition | |
| Cocaine Self-Administration | Rhesus Monkey | 0.001 - 0.03 mg/kg | Dose-dependent decrease in responding | |
| Reversal Learning | Rat | 0.3 mg/kg (14 days) | Increased D2 receptor expression and improved performance | |
| Dopamine Uptake | Mouse | - | Enhanced dopamine half-life by 48% | |
| Cocaine-Induced Effects | Rat | 0.5 mg/kg | Blocked cocaine-induced decrease in DA transport velocity |
Key Experimental Methodologies
Detailed protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key in vitro and in vivo experiments involving this compound.
In Vitro: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 receptors.
Protocol:
-
Membrane Preparation: Striatal tissue from rats is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand for the D2 receptor (e.g., [3H]spiperone) at a fixed concentration, and varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow for binding equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo: Operant Conditioning (Food Self-Administration)
Objective: To assess the effect of this compound on the motivation to work for a food reward.
Protocol:
-
Animal Model: Male Long-Evans rats are food-restricted to maintain approximately 85-90% of their free-feeding body weight.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a cue light.
-
Training: Rats are trained to press one "active" lever to receive a food pellet, while presses on the "inactive" lever have no consequence. Training continues until a stable response rate is achieved.
-
Drug Administration: this compound or vehicle (saline) is administered intraperitoneally (i.p.) at a specific time before the experimental session (e.g., 30 minutes).
-
Extinction Phase: Following training, rats undergo extinction sessions where active lever presses no longer deliver food pellets. The number of lever presses is recorded.
-
Reacquisition Phase: After the extinction phase, the food reward is reinstated, and the rate of re-learning to press the active lever is measured.
-
Data Analysis: The number of active and inactive lever presses, as well as locomotor activity, are compared between the this compound-treated and vehicle-treated groups.
Visualizing Mechanisms and Workflows
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein coupled signaling pathway of the D2 receptor and the inhibitory effect of this compound.
Caption: Dopamine D2 receptor signaling cascade and its antagonism by this compound.
Experimental Workflow: In Vitro vs. In Vivo
This diagram outlines the general workflow for investigating the effects of this compound in both laboratory and whole-organism settings.
Caption: Generalized workflow for in vitro and in vivo studies of this compound.
Logical Comparison: In Vitro vs. In Vivo Effects
The following diagram provides a logical comparison of the types of information gained from in vitro and in vivo studies of this compound.
Caption: Comparison of information derived from in vitro vs. in vivo this compound studies.
References
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Eticlopride
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds like Eticlopride are paramount for ensuring laboratory safety and environmental protection. While this compound hydrochloride is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle its disposal with the same rigor as any other laboratory chemical, adhering to institutional and regulatory guidelines.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, fostering a culture of safety and responsibility in the laboratory.
Hazard Assessment of this compound
According to available Safety Data Sheets (SDS), this compound hydrochloride is not classified as hazardous.[1][2] However, standard laboratory practice dictates that all chemicals should be handled with care to minimize exposure and environmental release. The product is intended for research use only and not for human or veterinary diagnostic or therapeutic use.[1]
Summary of this compound Hydrochloride Hazard Information:
| Hazard Classification | GHS Classification | NFPA Ratings | HMIS-Ratings |
| Physical Hazards | Not classified | Fire: 0 | FIRE: 0 |
| Health Hazards | Not classified | Health: 0 | HEALTH: 0 |
| Environmental Hazards | Not applicable | Reactivity: 0 | REACTIVITY: 0 |
Note: Data sourced from multiple Safety Data Sheets.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Chemical-resistant gloves. |
| Body Protection | Laboratory coat or impervious clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dust is generated. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure is based on general guidelines for laboratory chemical waste disposal.
1. Segregation:
-
Isolate this compound waste from other chemical waste streams at the point of generation.
-
Do not mix this compound waste with incompatible materials. While specific incompatibilities for this compound are not listed, a general best practice is to avoid mixing different chemical wastes.
2. Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and chemically compatible container. The original container is often a good choice for waste accumulation.
-
For solutions of this compound, if they are aqueous and the concentration is very low, consult your institution's Environmental Health and Safety (EHS) department about the possibility of drain disposal. However, as a general rule, do not dispose of chemical solutions down the drain unless explicitly permitted. For organic solvent solutions, they must be collected as hazardous waste.
-
Ensure the waste container is in good condition, free of leaks, and has a secure cap. Containers should not be filled beyond 90% capacity to allow for expansion.
3. Labeling:
-
Clearly label the waste container with "this compound Waste" and include the full chemical name: 3-chloro-5-ethyl-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-6-hydroxy-2-methoxy-benzamide, monohydrochloride.
-
The label should also include the date the waste was first added to the container and any relevant hazard information (in this case, "non-hazardous" can be noted, but it should still be treated as chemical waste).
4. Storage:
-
Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation.
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
5. Disposal:
-
The primary and recommended method for disposal is to contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal by a licensed hazardous waste contractor.
-
Do not dispose of solid this compound waste in the regular trash.
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. After rinsing and removal or defacing of the original label, the container may be disposed of as regular glass or plastic waste, in accordance with institutional policies.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment, and fostering a strong foundation of laboratory safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
